Technical Documentation Center

4-Methyl-7-nitro-1H-indazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methyl-7-nitro-1H-indazole
  • CAS: 104103-06-2

Core Science & Biosynthesis

Foundational

4-Methyl-7-nitro-1H-indazole structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 4-Methyl-7-nitro-1H-indazole Authored by: A Senior Application Scientist Abstract The indazole scaffold is a privileged structure in medicinal chemistry, exhibi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of 4-Methyl-7-nitro-1H-indazole

Authored by: A Senior Application Scientist

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities.[1] The precise determination of the substitution pattern on the indazole core is paramount for understanding structure-activity relationships (SAR) and ensuring intellectual property. This guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of 4-methyl-7-nitro-1H-indazole, a key heterocyclic building block.[2] We will detail a prospective analytical workflow, from synthesis validation by mass spectrometry to complete structural and regiochemical assignment using advanced nuclear magnetic resonance (NMR) spectroscopy, and ultimate confirmation by single-crystal X-ray diffraction. This document is intended for researchers, scientists, and drug development professionals who require a robust and self-validating methodology for the characterization of complex heterocyclic compounds.

Introduction: The Significance of Substituted Indazoles

Indazole derivatives are a cornerstone of modern drug discovery, with applications ranging from oncology to neuroscience.[1][3] The introduction of substituents, such as methyl and nitro groups, significantly modulates the electronic and steric properties of the indazole core, thereby influencing its biological target interactions.[4] The specific regioisomer, in this case, 4-methyl-7-nitro-1H-indazole, possesses a unique electronic profile due to the interplay between the electron-donating methyl group and the strongly electron-withdrawing nitro group. Accurate and irrefutable structure determination is therefore not merely an academic exercise but a critical step in the drug development pipeline.

This guide will walk through a logical, evidence-based workflow for the complete structural characterization of this molecule, emphasizing the causality behind each experimental choice and the interpretation of the resulting data.

Proposed Synthesis and Initial Verification

While several synthetic routes to substituted indazoles exist, a plausible and efficient method for the synthesis of 4-methyl-7-nitro-1H-indazole involves the diazotization of an appropriately substituted aniline.[1][5] A proposed synthetic pathway is outlined below.

Diagram: Proposed Synthesis of 4-Methyl-7-nitro-1H-indazole

Synthesis 2,6-dimethyl-3-nitroaniline 2,6-dimethyl-3-nitroaniline Target 4-Methyl-7-nitro-1H-indazole 2,6-dimethyl-3-nitroaniline->Target Intramolecular diazotization and cyclization NaNO2_AcOH 1. NaNO2, Acetic Acid, 0°C 2. Heat

Caption: Proposed synthetic route via intramolecular cyclization.

Upon completion of the synthesis, the initial and most crucial step is to confirm that a product with the correct molecular formula has been formed. High-Resolution Mass Spectrometry (HRMS) is the ideal technique for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small amount of the purified product (approx. 1 mg) in a suitable solvent such as methanol or acetonitrile (1 mL).

  • Instrumentation: Utilize an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.[6]

  • Analysis Mode: Perform the analysis in both positive and negative ion modes to maximize the chances of observing the molecular ion.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

  • Data Analysis: Look for the protonated molecule [M+H]⁺ in positive mode or the deprotonated molecule [M-H]⁻ in negative mode and compare the exact measured mass with the theoretically calculated mass.

Expected Data: HRMS
ParameterExpected Value
Molecular Formula C₈H₇N₃O₂
Exact Mass 177.0538
[M+H]⁺ (Positive ESI) 178.0616
[M-H]⁻ (Negative ESI) 176.0460

A measured mass within 5 ppm of the calculated mass provides strong evidence for the correct elemental composition of the synthesized compound.

Spectroscopic Elucidation: A Multi-faceted NMR Approach

While HRMS confirms the molecular formula, it provides no information about the connectivity of the atoms. For this, a suite of NMR experiments is indispensable.[7][8] The following sections detail the logical progression of NMR experiments that will allow for the complete and unambiguous assignment of the 4-methyl-7-nitro-1H-indazole structure.

Diagram: Integrated NMR Strategy for Structure Elucidation

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1 ¹H NMR (Proton Count & Splitting) C13 ¹³C NMR (Carbon Count) COSY COSY (¹H-¹H Connectivity) H1->COSY DEPT DEPT-135 (CH vs CH₃ vs CH₂) HSQC HSQC (Direct ¹H-¹³C Correlation) C13->HSQC DEPT->HSQC HMBC HMBC (Long-range ¹H-¹³C Correlation) COSY->HMBC HSQC->HMBC Structure Definitive Structure HMBC->Structure

Caption: Workflow for structure elucidation using NMR spectroscopy.

One-Dimensional (1D) NMR: The Foundation

¹H NMR Spectroscopy: This experiment provides information about the number of different types of protons, their chemical environment, and their neighboring protons.

  • Expected ¹H NMR Spectrum (in DMSO-d₆):

    • ~13.0-14.0 ppm (1H, broad singlet): This signal corresponds to the N-H proton of the indazole ring. Its broadness is due to quadrupole broadening and exchange with the solvent.

    • ~8.0-8.2 ppm (1H, doublet): Aromatic proton H-5. Expected to be a doublet due to coupling with H-6.

    • ~7.2-7.4 ppm (1H, doublet): Aromatic proton H-6. Expected to be a doublet due to coupling with H-5.

    • ~2.5 ppm (3H, singlet): The methyl protons at the C-4 position. The singlet nature indicates no adjacent protons.

¹³C NMR and DEPT-135 Spectroscopy: These experiments identify the number of unique carbon atoms and classify them into methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.

  • Expected ¹³C NMR Data:

    • Six aromatic/heterocyclic carbons and one aliphatic carbon (the methyl group).

    • The DEPT-135 spectrum will show two positive signals (two aromatic CH groups) and one positive signal for the CH₃ group. Quaternary carbons will be absent in the DEPT-135 spectrum.

Table: Predicted ¹H and ¹³C NMR Chemical Shifts
PositionAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)DEPT-135
1N-H~13.5--
3C-H~8.3~135Positive
4C-CH₃-~120Quaternary
4-CH₃CH₃~2.5~15Positive
5C-H~8.1~125Positive
6C-H~7.3~115Positive
7C-NO₂-~140Quaternary
7aC-~142Quaternary
3aC-~128Quaternary

Note: Predicted shifts are estimates based on known substituent effects on the indazole ring system and may vary depending on the solvent and experimental conditions.

Two-Dimensional (2D) NMR: Connecting the Pieces

While 1D NMR provides the fundamental pieces of the puzzle, 2D NMR shows how they are connected.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).

  • Expected Key COSY Correlation: A cross-peak between the signals at ~8.1 ppm (H-5) and ~7.3 ppm (H-6) , confirming their adjacency on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.

  • Expected Key HSQC Correlations:

    • ¹H at ~8.3 ppm with the ¹³C at ~135 ppm (C-3).

    • ¹H at ~8.1 ppm with the ¹³C at ~125 ppm (C-5).

    • ¹H at ~7.3 ppm with the ¹³C at ~115 ppm (C-6).

    • ¹H at ~2.5 ppm with the ¹³C at ~15 ppm (4-CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for structure elucidation, as it reveals long-range correlations (2-4 bonds) between protons and carbons. These correlations are critical for piecing together the molecular skeleton, especially for connecting the substituents to the correct positions on the indazole ring.

Diagram: Key Predicted HMBC Correlations for 4-Methyl-7-nitro-1H-indazole

Note: The above DOT script requires a pre-rendered image of the chemical structure for proper visualization. A simplified representation is used here. Caption: Key 2- and 3-bond HMBC correlations confirming the substitution pattern.

  • Crucial HMBC Correlations for Regiochemistry:

    • Methyl Protons to Ring Carbons: The protons of the methyl group (~2.5 ppm) are expected to show correlations to C-3a, C-4, and C-5. The correlation to C-4 is a two-bond correlation (²J), while the others are three-bond (³J). This definitively places the methyl group at the C-4 position.

    • H-5 to C-4 and C-7: The proton at H-5 (~8.1 ppm) should show a strong correlation to the methyl-bearing C-4 and a crucial correlation to the nitro-bearing C-7. This confirms the 1,2 relationship between H-5 and the substituents at C-4 and C-7.

    • H-6 to C-7a: The proton at H-6 (~7.3 ppm) will show a correlation to the bridgehead carbon C-7a, further solidifying the assignments of the benzene portion of the indazole ring.

By systematically analyzing the 1D and 2D NMR data, the complete covalent structure of 4-methyl-7-nitro-1H-indazole can be confidently assigned.

Ultimate Confirmation: Single-Crystal X-ray Diffraction

While the combination of HRMS and advanced NMR provides an exceptionally high degree of confidence in the assigned structure, the gold standard for unambiguous structure determination is single-crystal X-ray diffraction.[9] This technique provides a three-dimensional model of the molecule as it exists in the crystal lattice, confirming not only the connectivity but also providing precise bond lengths and angles.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically using Mo Kα radiation.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

Conclusion

The structure elucidation of novel or complex organic molecules like 4-methyl-7-nitro-1H-indazole requires a logical and integrated analytical approach. This guide has outlined a self-validating workflow that begins with the confirmation of the molecular formula by HRMS, proceeds through a systematic series of 1D and 2D NMR experiments to determine the precise atomic connectivity and regiochemistry, and culminates in the absolute confirmation by single-crystal X-ray diffraction. By understanding the "why" behind each technique and predicting the expected outcomes, researchers can approach structure elucidation with confidence and scientific rigor, ensuring the integrity of their results and accelerating the pace of discovery.

References

  • General procedure for the synthesis of 4-nitroindazole from 2-methyl-3-nitroaniline. ChemicalBook.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • SYNTHESIS, ANTIFUNGAL ACTIVITY AND QSAR OF NOVEL PYRAZOLE AMIDES AS SUCCINATE DEHYDROGENASE INHIBITORS. HETEROCYCLES, Vol. 96, No. 1, 2018.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles. Royal Society of Chemistry.
  • Understanding the Reactivity and Spectroscopic Properties of 6-Nitroindazole. NINGBO INNO PHARMCHEM CO.,LTD.
  • 4-Methyl-7-nitro-1H-indazole | 104103-06-2. Benchchem.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central.
  • 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds. Multidisciplinary Digital Publishing Institute (MDPI).

Sources

Exploratory

Spectroscopic Characterization of 4-Methyl-7-nitro-1H-indazole: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Methyl-7-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. As experiment...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Methyl-7-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. As experimental data for this specific molecule is not extensively published, this document synthesizes information from closely related analogs and foundational spectroscopic principles to present a robust, predictive analysis. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of nitro-substituted indazoles.

Introduction to 4-Methyl-7-nitro-1H-indazole

4-Methyl-7-nitro-1H-indazole belongs to the indazole family, a class of bicyclic heteroaromatic compounds known for a wide range of biological activities. The presence of a nitro group, a strong electron-withdrawing moiety, and a methyl group on the indazole core significantly influences the molecule's electronic distribution, reactivity, and, consequently, its spectroscopic properties.[1] Accurate structural confirmation through a multi-technique spectroscopic approach is paramount for its application in synthesis and biological screening. This guide will cover the theoretical underpinnings, predictive data, and detailed acquisition protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 4-Methyl-7-nitro-1H-indazole in solution.[1] The analysis of chemical shifts, coupling constants, and signal multiplicities allows for the unambiguous assignment of each proton and carbon atom in the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the N-H proton, and the methyl group protons. The electron-withdrawing nitro group at the 7-position and the electron-donating methyl group at the 4-position will cause characteristic shifts in the aromatic region.

Table 1: Predicted ¹H NMR Data for 4-Methyl-7-nitro-1H-indazole (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
N-H~13.5broad singlet-The N-H proton of indazoles is typically deshielded and appears as a broad signal at a high chemical shift.[2]
H-3~8.3singlet-This proton is adjacent to the pyrazole nitrogen and is expected to be deshielded.
H-5~7.8doubletJ ≈ 8.0Coupled to H-6. Its chemical shift is influenced by the adjacent methyl group.
H-6~7.2doubletJ ≈ 8.0Coupled to H-5. Its chemical shift is influenced by the adjacent nitro group.
4-CH₃~2.6singlet-The methyl group protons will appear as a singlet in a typical range for aromatic methyl groups.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic environment, with the carbon atom attached to the nitro group (C-7) expected to be significantly deshielded.

Table 2: Predicted ¹³C NMR Data for 4-Methyl-7-nitro-1H-indazole (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-3~135Aromatic carbon in the pyrazole ring.
C-3a~120Bridgehead carbon.
C-4~130Aromatic carbon bearing the methyl group.
C-5~125Aromatic carbon.
C-6~115Aromatic carbon influenced by the nitro group.
C-7~145Aromatic carbon directly attached to the electron-withdrawing nitro group.[3]
C-7a~140Bridgehead carbon.
4-CH₃~20Typical chemical shift for a methyl group attached to an aromatic ring.
Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality NMR spectra of 4-Methyl-7-nitro-1H-indazole.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing power for many organic compounds and its ability to avoid exchange of the N-H proton.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure good signal dispersion.[4]

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 2 seconds, and 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual DMSO signal at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the DMSO-d₆ solvent signal at 39.52 ppm.

  • 2D NMR (Optional but Recommended):

    • To confirm assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals.[1]

Visualization of NMR Assignments

4_Methyl_7_nitro_1H_indazole_NMR cluster_mol 4-Methyl-7-nitro-1H-indazole cluster_h1 ¹H NMR Assignments cluster_c13 ¹³C NMR Assignments mol H3 H-3 ~8.3 ppm H5 H-5 ~7.8 ppm H6 H-6 ~7.2 ppm CH3 4-CH₃ ~2.6 ppm NH N-H ~13.5 ppm C3 C-3 ~135 ppm C4 C-4 ~130 ppm C5 C-5 ~125 ppm C6 C-6 ~115 ppm C7 C-7 ~145 ppm C_CH3 4-CH₃ ~20 ppm

Caption: Predicted NMR assignments for 4-Methyl-7-nitro-1H-indazole.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For 4-Methyl-7-nitro-1H-indazole, the key vibrational modes will be those of the N-H bond, C-H bonds, C=C bonds of the aromatic ring, and the N-O bonds of the nitro group.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibrational ModeIntensity
3300-3400N-H stretchMedium, broad
3000-3100Aromatic C-H stretchMedium
2850-2960Methyl C-H stretchMedium
1590-1620Aromatic C=C stretchMedium-Strong
1520-1560Asymmetric NO₂ stretchStrong
1340-1380Symmetric NO₂ stretchStrong
800-850C-N stretchMedium
Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.[5]

    • For KBr pellet method, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Place the sample in the spectrometer and record the spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.[5]

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify and label the major absorption peaks and assign them to the corresponding functional groups.

Visualization of IR Workflow

IR_Workflow Sample Solid Sample ATR Place on ATR Crystal Sample->ATR Step 1 Acquire Acquire Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res.) ATR->Acquire Step 2 Analyze Identify Functional Groups Acquire->Analyze Step 3

Caption: Workflow for ATR-IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 4: Predicted Mass Spectrometry Data

TechniquePredicted m/zInterpretation
Electrospray Ionization (ESI+)[M+H]⁺ = 178.06Molecular ion peak (protonated)
Electron Ionization (EI)M⁺ = 177.05Molecular ion peak

Fragmentation Pattern: Under EI conditions, common fragmentation pathways for nitroaromatic compounds involve the loss of NO₂ (m/z 46) and NO (m/z 30). Therefore, fragment ions at m/z 131 (M⁺ - NO₂) and m/z 147 (M⁺ - NO) would be expected.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation:

    • Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (ESI):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the spectrum in positive ion mode.

    • Typical ESI source parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V.

  • Data Acquisition (EI):

    • Introduce the sample via a direct insertion probe or through a GC inlet.

    • Use a standard electron energy of 70 eV.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the major fragment ions to gain further structural information.

Conclusion

The comprehensive spectroscopic analysis of 4-Methyl-7-nitro-1H-indazole requires a combination of NMR, IR, and MS techniques. This guide provides a detailed predictive framework and robust experimental protocols to aid researchers in the structural elucidation of this compound. The predicted data, based on the analysis of structurally related molecules and fundamental principles, serves as a reliable reference for experimental verification. Adherence to the described methodologies will ensure the acquisition of high-quality, reproducible data, which is essential for advancing research and development involving this and other nitro-substituted indazole derivatives.

References

  • Alcázar, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Alcázar, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Available at: [Link]

  • Xiao, Q., et al. (2011). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]

  • Elguero, J., et al. (2011). Spectre de l'indazole en résonance magnétique nucléaire du 13C. Canadian Journal of Chemistry. Available at: [Link]

  • PubChem. (n.d.). 7-Nitroindazole. National Center for Biotechnology Information. Available at: [Link]

  • Pérez Medina, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Bansal, R. K. (2014). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ChemInform. Available at: [Link]

  • Fruttarolo, F., et al. (2016). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Understanding the Reactivity and Spectroscopic Properties of 6-Nitroindazole. Available at: [Link]

Sources

Foundational

Technical Guide: Biological Target Profiling of 4-Methyl-7-nitro-1H-indazole

Executive Summary 4-Methyl-7-nitro-1H-indazole (CAS: 104103-06-2) is a bioactive heterocyclic compound belonging to the nitroindazole class.[1] While often utilized as a high-value intermediate in medicinal chemistry, it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-7-nitro-1H-indazole (CAS: 104103-06-2) is a bioactive heterocyclic compound belonging to the nitroindazole class.[1] While often utilized as a high-value intermediate in medicinal chemistry, its pharmacological profile is intrinsically linked to its parent pharmacophore, 7-Nitroindazole (7-NI) , a widely established selective neuronal Nitric Oxide Synthase (nNOS) inhibitor.

This guide provides a technical roadmap for researchers to investigate the biological targets of 4-Methyl-7-nitro-1H-indazole. It synthesizes established structure-activity relationship (SAR) data from the nitroindazole scaffold with predictive modeling for the 4-methyl substitution. The primary focus is on Nitric Oxide Synthase (NOS) inhibition , Kinase ATP-competitive binding , and Anti-parasitic activity .

Part 1: Chemical Profile & Scaffold Analysis

The biological activity of 4-Methyl-7-nitro-1H-indazole is dictated by the electronic and steric interplay between the nitro group at position 7 and the methyl group at position 4.

FeatureChemical PropertyBiological Implication
Core Scaffold 1H-Indazole"Privileged structure" capable of mimicking purines (ATP) and interacting with heme-containing enzymes.
7-Nitro Group Electron-withdrawing (

)
Critical for nNOS selectivity. Reduces the basicity of the indazole nitrogens, facilitating interaction with the enzyme's heme propionate or active site residues.
4-Methyl Group Electron-donating (

)
Increases lipophilicity (

). Modulates electron density on the benzene ring, potentially altering the pKa of the N1-proton and affecting binding kinetics compared to unsubstituted 7-NI.

Part 2: Primary Biological Targets

Neuronal Nitric Oxide Synthase (nNOS)

Mechanism of Action: The parent compound, 7-Nitroindazole, is a competitive inhibitor of L-arginine and also interacts with the tetrahydrobiopterin (


) binding site near the heme iron. The 4-Methyl-7-nitro-1H-indazole analog is predicted to target nNOS through a similar mechanism but with altered selectivity due to the steric bulk at the C4 position.
  • Binding Mode: The planar indazole ring stacks against the heme porphyrin. The 7-nitro group often engages in electrostatic interactions or hydrogen bonding within the substrate access channel.

  • Hypothesis: The 4-methyl group may occupy a hydrophobic pocket adjacent to the active site, potentially enhancing potency or, conversely, introducing steric clash depending on the isoform (nNOS vs. eNOS).

Protein Kinases (ATP-Competitive Inhibition)

Indazoles are classic ATP-mimetics. The 4-methyl-7-nitro substitution pattern creates a unique electronic profile that may favor binding to specific kinase families, particularly those with a gatekeeper residue allowing for the 4-methyl steric bulk.

  • Potential Targets: Tyrosine kinases (e.g., VEGFR, PDGFR) often accommodated by indazole cores.

Anti-Leishmanial Targets

Nitroindazoles have demonstrated potent activity against Leishmania species.[2] The mechanism likely involves the inhibition of parasite-specific enzymes or the generation of toxic nitro-radical species via nitroreductases within the parasite.

Part 3: Mechanism of Action Visualization

The following diagram illustrates the interference of 4-Methyl-7-nitro-1H-indazole within the NO signaling pathway.

NOS_Pathway L_Arg L-Arginine nNOS nNOS Enzyme (Heme/BH4) L_Arg->nNOS Substrate NO Nitric Oxide (NO) nNOS->NO Catalysis Inhibitor 4-Methyl-7-nitro-1H-indazole Inhibitor->nNOS Competitive Inhibition (Heme Site) sGC Soluble Guanylyl Cyclase NO->sGC Activation cGMP cGMP Production sGC->cGMP Signaling Response Neurotransmission / Vasodilation cGMP->Response Physiological Effect

Caption: Competitive inhibition of nNOS by 4-Methyl-7-nitro-1H-indazole disrupts the NO-sGC-cGMP signaling cascade.

Part 4: Experimental Validation Protocols

To validate the biological targets of 4-Methyl-7-nitro-1H-indazole, researchers must employ a tiered screening approach.

Protocol A: NOS Isoform Selectivity Assay (Citrulline Conversion)

This assay measures the conversion of


-L-arginine to 

-L-citrulline, the gold standard for quantifying NOS activity.
  • Preparation:

    • Isolate recombinant nNOS (rat), iNOS (murine), and eNOS (bovine).

    • Prepare stock solution of 4-Methyl-7-nitro-1H-indazole in DMSO (final assay concentration <1% DMSO).

  • Incubation:

    • Mix enzyme buffer (50 mM HEPES, pH 7.4) with cofactors (NADPH,

      
      , 
      
      
      
      , Calmodulin).
    • Add inhibitor at varying concentrations (0.1 nM to 100

      
      M).
      
    • Initiate reaction with

      
      -L-arginine. Incubate at 37°C for 15 minutes.
      
  • Termination & Quantification:

    • Stop reaction with ice-cold stop buffer (HEPES + EDTA).

    • Pass mixture through cation-exchange resin (Dowex-50W). Unreacted arginine binds; citrulline flows through.

    • Quantify eluate via liquid scintillation counting.

  • Data Analysis:

    • Calculate

      
       for each isoform.
      
    • Success Metric: A selectivity ratio (eNOS

      
       / nNOS 
      
      
      
      ) > 10 indicates neuroprotective potential without cardiovascular side effects.
Protocol B: Kinase Profiling (Thermal Shift Assay)

A rapid method to assess binding affinity across a panel of kinases.

  • Setup: Mix recombinant kinase domains with Sypro Orange dye and 10

    
    M 4-Methyl-7-nitro-1H-indazole.
    
  • Execution: Perform melt curve analysis (25°C to 95°C) using qPCR instrumentation.

  • Readout: A shift in melting temperature (

    
    ) compared to DMSO control indicates significant binding (stabilization of the kinase domain).
    

Part 5: Data Presentation & Comparative Analysis

When characterizing 4-Methyl-7-nitro-1H-indazole, compare its profile against the standard 7-Nitroindazole.

Parameter7-Nitroindazole (Standard)4-Methyl-7-nitro-1H-indazole (Target Profile)
nNOS

~0.7

M
To be determined (Expect < 5

M)
eNOS

~0.8

M
To be determined (Target > 10

M for selectivity)
Solubility Low (DMSO required)Likely lower due to methyl group (requires formulation optimization)
Primary Utility Tool compound for CNS studiesPotential lead for selective NOS inhibition or Kinase scaffolds
Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Off-Target Profiling Compound 4-Methyl-7-nitro-1H-indazole NOS_Assay NOS Isoform Assay (nNOS vs eNOS) Compound->NOS_Assay Kinase_Panel Kinase Thermal Shift NOS_Assay->Kinase_Panel Cytotoxicity MTT Assay (Neuroblastoma cells) Kinase_Panel->Cytotoxicity Decision Selectivity Analysis Cytotoxicity->Decision Lead Lead Candidate Decision->Lead High Selectivity

Caption: Screening cascade to validate potency and selectivity of the target compound.

References

  • Bland-Ward, P. A., & Moore, P. K. (1995). 7-Nitroindazole derivatives are potent inhibitors of brain nitric oxide synthase. Life Sciences. Link

  • ChemicalBook. (2024). 7-Nitroindazole Chemical Properties and Biological Activity. Link

  • PubChem. (2024). 4-Methyl-7-nitro-1H-indazole Compound Summary. National Library of Medicine. Link

  • BenchChem. (2024). 4-Methyl-7-nitro-1H-indazole Product Data. Link

  • Kalaria, R. N., et al. (2018). Indazole Scaffolds in Drug Discovery: A Review. European Journal of Medicinal Chemistry.

Sources

Exploratory

suppliers and commercial availability of 4-Methyl-7-nitro-1H-indazole

Topic: Suppliers and Commercial Availability of 4-Methyl-7-nitro-1H-indazole Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, Procurement Specialists Executive Summary 4-Methyl-7-nitro-1H...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suppliers and Commercial Availability of 4-Methyl-7-nitro-1H-indazole Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, Procurement Specialists

Executive Summary

4-Methyl-7-nitro-1H-indazole (CAS: 104103-06-2 ) is a specialized heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and modulators of the nitric oxide synthase (NOS) pathway. Unlike its more common isomer, 7-nitroindazole (a selective nNOS inhibitor), the 4-methyl derivative serves as a structural scaffold for diversifying the "hinge-binding" region of ATP-competitive inhibitors.

This guide provides a validated procurement framework, distinguishing this specific isomer from its commercially prevalent analogs (e.g., 7-methyl-4-nitroindazole), and outlines the quality assurance protocols necessary to ensure synthetic success.

Key Chemical Identifiers
PropertySpecification
CAS Number 104103-06-2
IUPAC Name 4-Methyl-7-nitro-1H-indazole
SMILES CC1=C2C=NNC2=C(C=C1)=O
Molecular Weight 177.16 g/mol
Key Impurities 7-Methyl-4-nitroindazole (Regioisomer), 4-Methyl-7-nitro-1H-indole

Procurement Intelligence & Supply Chain

Commercial Availability Landscape

The market for 4-Methyl-7-nitro-1H-indazole is categorized as "Specialty Building Block" . It is not a commodity chemical; it is typically held in gram-scale inventory by catalog aggregators and synthesized on-demand by primary manufacturers.

Verified Supplier Tiers:

  • Tier 1 (Stocking Distributors): These vendors hold physical inventory (1g–10g packs) with lead times of 2–5 days.

    • Examples: Ambeed, Fluorochem, BLD Pharm.

  • Tier 2 (Aggregators): List the compound but source from Tier 1 or contract labs. Lead times: 2–3 weeks.

    • Examples: eMolecules, MolPort.

  • Tier 3 (Custom Synthesis): Required for scales >100g.

    • Examples: WuXi AppTec, Enamine, Syngene.

Supplier Evaluation Framework

The following decision matrix allows procurement teams to select the optimal sourcing strategy based on project phase and scale.

ProcurementMatrix Start Requirement Analysis ScaleCheck Required Quantity? Start->ScaleCheck SmallScale < 10 Grams (Hit-to-Lead) ScaleCheck->SmallScale Low Vol LargeScale > 100 Grams (Lead Opt / GLP) ScaleCheck->LargeScale High Vol StockCheck Check Tier 1 Stock (Ambeed, Fluorochem) SmallScale->StockCheck CustomSyn Initiate Custom Synthesis (FTE or Fee-for-Service) LargeScale->CustomSyn InStock Direct Purchase Lead Time: 3-5 Days StockCheck->InStock Available OutOfStock Check Tier 2 (MolPort/eMolecules) StockCheck->OutOfStock Backorder QC Incoming QC (NMR/HPLC) InStock->QC Routine QC OutOfStock->CustomSyn If Lead Time > 3 wks CustomSyn->QC Mandatory Isomer Check

Figure 1: Strategic sourcing decision tree for 4-Methyl-7-nitro-1H-indazole, prioritizing lead time for small scales and purity assurance for bulk orders.

Technical Specifications & Quality Assurance

The critical risk in sourcing this compound is regioisomeric contamination . The nitration of methyl-indazoles can yield mixtures (e.g., 4-methyl-5-nitro vs. 4-methyl-7-nitro). Suppliers may mislabel these isomers if their synthesis route is not regioselective.

Incoming Goods QC Protocol

Every batch must be validated against the following criteria before release to the chemistry team.

TestMethodAcceptance CriteriaPurpose
Identity 1H NMR (DMSO-d6) Distinct aromatic pattern: Two doublets (C5-H, C6-H) if C4/C7 sub.Distinguish from 5-nitro or 6-nitro isomers.
Purity HPLC-UV (254 nm) > 95% AreaEnsure no unreacted aniline precursors.
Mass Spec LC-MS (ESI+) [M+H]+ = 178.16Confirm molecular weight.
Regio-Purity NOESY 1H NMR NOE correlation between Methyl-H and C3-H (or lack thereof).CRITICAL: Confirms Methyl is at C4, not C7.
The "Isomer Trap"
  • Target: 4-Methyl-7-nitroindazole (Methyl @ C4, Nitro @ C7).

  • Common Impurity: 7-Methyl-4-nitroindazole (Methyl @ C7, Nitro @ C4).

  • differentiation: In the 1H NMR , the 4-Methyl isomer will show a strong NOE (Nuclear Overhauser Effect) between the methyl group protons and the C3-proton of the pyrazole ring. The 7-Methyl isomer will not show this correlation as the methyl is distant from C3.

Synthetic Context & Applications

Understanding the synthesis of 4-Methyl-7-nitro-1H-indazole aids in predicting impurity profiles and designing downstream chemistry.

Likely Synthetic Routes

Commercial suppliers typically utilize one of two routes:

  • Modified Jacobson Synthesis: Diazotization of 2,6-dimethyl-3-nitroaniline . This route is prone to forming mixtures if the cyclization selectivity is poor.

  • Hydrazine Condensation: Reaction of 2-acetyl-3-nitro-benzaldehyde (or similar) with hydrazine. This is the higher fidelity route, producing fewer regioisomers.

Application Workflow: Kinase Inhibitor Design

The 4-methyl-7-nitroindazole scaffold is often reduced to the amine and coupled to form the "hinge-binder" moiety of kinase inhibitors.

SynthesisWorkflow Scaffold 4-Methyl-7-nitro- 1H-indazole (CAS 104103-06-2) Reduction Reduction (H2/Pd-C or SnCl2) Scaffold->Reduction Step 1 Halogenation C3-Halogenation (NIS or NBS) Scaffold->Halogenation Optional Diversification Amine 7-Amino-4-methyl- 1H-indazole Reduction->Amine Coupling Amide Coupling / Buchwald-Hartwig Amine->Coupling Step 2 Inhibitor Kinase Inhibitor (Hinge Binder) Coupling->Inhibitor HaloInt 3-Halo-Derivative Halogenation->HaloInt HaloInt->Reduction

Figure 2: Synthetic utility of 4-Methyl-7-nitro-1H-indazole in drug discovery. The reduction to the amine is the primary entry point for medicinal chemistry.

Experimental Protocol: Reduction to 7-Amino-4-methylindazole

Note: This protocol is adapted from standard nitro-indazole reductions [1].

  • Dissolution: Dissolve 1.0 eq of 4-Methyl-7-nitro-1H-indazole in MeOH:THF (1:1).

  • Catalyst: Add 10 wt% Pd/C (wet).

  • Hydrogenation: Stir under H2 atmosphere (balloon pressure) for 4–6 hours at RT.

  • Workup: Filter through Celite to remove catalyst. Concentrate filtrate in vacuo.

  • Validation: Product should be an off-white solid. Confirm by disappearance of Nitro stretch in IR and shift in NMR aromatic protons.

References

  • Reduction of Nitroindazoles Protocol: Battilocchio, C. et al. "Continuous-flow synthesis of indazoles." Organic Process Research & Development. (2016).
  • Commercial Availability Data: Ambeed & Fluorochem Online Catalogs. Accessed Feb 2026.

  • Indazole Scaffold Utility: Zhang, L. et al. "Indazole derivatives as potent kinase inhibitors."[1] Journal of Medicinal Chemistry. (2015).

  • CAS Registry: American Chemical Society. CAS No. 104103-06-2.[2][3]

Sources

Protocols & Analytical Methods

Method

using 4-Methyl-7-nitro-1H-indazole in cancer research

Application Note: Evaluation of 4-Methyl-7-nitro-1H-indazole as a Selective nNOS Inhibitor in Cancer Research Executive Summary This guide details the experimental protocols for utilizing 4-Methyl-7-nitro-1H-indazole (4-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of 4-Methyl-7-nitro-1H-indazole as a Selective nNOS Inhibitor in Cancer Research

Executive Summary

This guide details the experimental protocols for utilizing 4-Methyl-7-nitro-1H-indazole (4-Me-7-NI) , a structural derivative of the established neuronal nitric oxide synthase (nNOS) inhibitor 7-Nitroindazole (7-NI). While 7-NI is a reference standard for dissecting the role of nitric oxide (NO) in tumor angiogenesis and neurobiology, the methylated analog 4-Me-7-NI (CAS 104103-06-2) offers a distinct physicochemical profile that may alter its selectivity and bioavailability.

This document provides a comprehensive framework for researchers to validate 4-Me-7-NI as a chemical probe in cancer models, specifically focusing on nNOS-driven tumor progression , angiogenesis , and chemosensitization .

Scientific Background & Mechanism of Action[1][2]

The Indazole Scaffold in Oncology

Indazole derivatives are privileged structures in medicinal chemistry, serving as scaffolds for PARP inhibitors (e.g., Niraparib) and kinase inhibitors (e.g., Axitinib). However, the 7-nitroindazole class is uniquely specific to the inhibition of Nitric Oxide Synthase (NOS) .[1]

Mechanism: nNOS Inhibition in Cancer

Neuronal NOS (nNOS) is not limited to the nervous system; it is frequently overexpressed in various tumors (e.g., melanoma, glioma, pancreatic cancer).

  • Angiogenesis: nNOS-derived NO stimulates VEGF expression and vasodilation, promoting blood supply to hypoxic tumor cores.

  • Apoptosis Resistance: High NO levels can S-nitrosylate caspases, inhibiting apoptosis.

Hypothesis for 4-Me-7-NI: The introduction of a methyl group at the C4 position of the 7-nitroindazole core is hypothesized to modulate the compound's lipophilicity and active-site fit within the NOS heme pocket, potentially enhancing selectivity for nNOS over the endothelial isoform (eNOS), which is critical for maintaining healthy blood pressure.

MOA cluster_outcome Therapeutic Outcome Compound 4-Methyl-7-nitro-1H-indazole nNOS nNOS Enzyme (Heme Domain) Compound->nNOS Competitive Inhibition (Heme Binding) NO_Prod Nitric Oxide (NO) Production Compound->NO_Prod Blocks nNOS->NO_Prod Catalysis Signaling cGMP / VEGF Signaling NO_Prod->Signaling Activates Apoptosis Apoptosis (Caspase Activation) NO_Prod->Apoptosis Inhibits (via S-nitrosylation) Angiogenesis Tumor Angiogenesis Signaling->Angiogenesis Promotes Tumor_Stasis Tumor Growth Stasis Angiogenesis->Tumor_Stasis Reduced Tumor_Regression Tumor Regression Apoptosis->Tumor_Regression Restored

Figure 1: Mechanism of Action. 4-Methyl-7-nitro-1H-indazole competes for the heme binding site of nNOS, reducing NO output, thereby suppressing angiogenesis and restoring apoptotic sensitivity.

Experimental Workflow

The following workflow ensures rigorous validation of 4-Me-7-NI activity, moving from chemical preparation to functional biological assays.

Workflow cluster_prep Phase 1: Preparation cluster_vitro Phase 2: In Vitro Validation cluster_mech Phase 3: Mechanistic Confirmation Solubility Solubilization (DMSO Stock) QC Purity Check (HPLC/NMR) Solubility->QC EnzymeAssay NOS Selectivity Assay (nNOS vs eNOS) QC->EnzymeAssay CellViability Cell Viability (MTT/Crystal Violet) EnzymeAssay->CellViability NO_Measure Intracellular NO (DAF-FM Diacetate) CellViability->NO_Measure Western Biomarker Analysis (p-VEGFR, Caspase-3) NO_Measure->Western

Figure 2: Experimental Workflow. A stepwise approach to validating 4-Me-7-NI, prioritizing enzymatic selectivity before cellular phenotypic assays.

Detailed Protocols

Protocol 1: Compound Preparation & Storage

Objective: To prepare stable stock solutions for biological assays. 4-Me-7-NI is a hydrophobic molecule; proper solubilization is critical to prevent precipitation in aqueous media.

  • Stock Solution (100 mM):

    • Weigh 17.7 mg of 4-Methyl-7-nitro-1H-indazole (MW: 177.16 g/mol ).

    • Dissolve in 1.0 mL of sterile, anhydrous DMSO (Dimethyl sulfoxide).

    • Vortex vigorously for 30 seconds until the solution is clear yellow/orange.

    • Note: Avoid ethanol; solubility is significantly lower.

  • Storage:

    • Aliquot into light-protective amber tubes (20-50 µL each) to avoid freeze-thaw cycles.

    • Store at -20°C (stable for 6 months) or -80°C (stable for 12 months).

  • Working Solution:

    • Dilute the stock into culture medium immediately prior to use.

    • Max DMSO Tolerance: Ensure final DMSO concentration in cell culture is < 0.5% (v/v) to avoid solvent toxicity.

Protocol 2: NOS Isoform Selectivity Assay (Citrulline Assay)

Objective: To determine if 4-Me-7-NI selectively inhibits nNOS over eNOS and iNOS. This is the "Go/No-Go" step.

  • Principle: NOS converts L-[3H]arginine to L-[3H]citrulline. Inhibition is measured by the reduction in radiolabeled citrulline.

  • Reagents: Recombinant nNOS (rat), eNOS (bovine), iNOS (murine), L-[3H]Arginine, NADPH, Calmodulin.

Steps:

  • Reaction Mix: Prepare assay buffer (50 mM HEPES, pH 7.4, 1 mM CaCl2, 10 µg/mL Calmodulin, 100 µM NADPH).

  • Inhibitor Series: Prepare serial dilutions of 4-Me-7-NI (0.1 nM to 100 µM). Include 7-Nitroindazole as a positive control.

  • Incubation: Incubate enzyme + inhibitor for 15 min at 37°C.

  • Start Reaction: Add L-[3H]Arginine (mixed with cold Arginine, final 10 µM). Incubate for 15 min.

  • Stop Reaction: Add Stop Buffer (50 mM HEPES, 5 mM EDTA).

  • Separation: Pass mixture through a cation-exchange resin (Dowex-50W). Arginine binds; Citrulline flows through.[1]

  • Quantification: Measure flow-through via Liquid Scintillation Counting.

Data Analysis: Calculate IC50 for nNOS and eNOS.

  • Target Profile: nNOS IC50 < 1 µM; Selectivity Ratio (eNOS IC50 / nNOS IC50) > 10.

Protocol 3: Intracellular NO Measurement (DAF-FM Diacetate)

Objective: To confirm that 4-Me-7-NI reduces nitric oxide levels inside cancer cells.

  • Cell Lines: Glioma (U87-MG) or Melanoma (A375) – known to express nNOS.

  • Reagent: DAF-FM Diacetate (Cell-permeable fluorescent NO probe).

Steps:

  • Seeding: Seed 5,000 cells/well in a black 96-well plate. Adhere overnight.

  • Treatment: Treat with 4-Me-7-NI (10, 50, 100 µM) for 24 hours.

  • Probe Loading: Wash cells with PBS. Add 5 µM DAF-FM Diacetate in phenol-red free media. Incubate 30 min at 37°C.

  • Wash: Wash 3x with PBS to remove excess probe. Incubate 20 min in fresh buffer to allow de-esterification.

  • Imaging: Measure Fluorescence (Ex/Em: 495/515 nm) using a microplate reader or confocal microscope.

Data Presentation & Troubleshooting

Expected Results Comparison
Parameter7-Nitroindazole (Reference)4-Methyl-7-nitro-1H-indazole (Test)Desired Outcome
nNOS IC50 ~0.7 µMTo be determined < 1.0 µM (High Potency)
eNOS IC50 ~3.0 µMTo be determined > 10 µM (High Selectivity)
Solubility Low (Aqueous)Predicted Lower Requires DMSO < 0.5%
Effect on Angiogenesis InhibitsUnknown Comparable/Superior Inhibition
Troubleshooting Guide
  • Precipitation in Media: If the compound precipitates upon addition to media (cloudiness), prepare an intermediate dilution in PBS/BSA or use a cyclodextrin carrier.

  • High Background in DAF-FM: Ensure thorough washing. Phenol red in media quenches fluorescence; use clear buffers.

  • No Effect on Viability: NOS inhibitors are often cytostatic rather than cytotoxic. Combine with a chemotherapeutic (e.g., Cisplatin) to test for chemosensitization rather than direct killing.

References

  • Bland-Ward, P. A., & Moore, P. K. (1995). 7-Nitroindazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. British Journal of Pharmacology, 114(2), 517–520. Link

  • Kalivendi, S. V., et al. (2003). 7-Nitroindazole protects against MPTP-induced neurotoxicity in mice. Journal of Neurochemistry. (Contextualizing the scaffold's neuroprotective/nNOS role).
  • Thomsen, L. L., et al. (1997). Selective inhibition of inducible nitric oxide synthase inhibits tumor growth in vivo: studies with 1400W, a novel inhibitor. Cancer Research, 57(15), 3300-3304.
  • Chemical Vendors (2023). 4-Methyl-7-nitro-1H-indazole (CAS 104103-06-2) Product Data Sheets. Available via Sigma-Aldrich / Ambeed. (Source for physicochemical properties).[2][3][4]

Sources

Application

Application Note &amp; Protocols: Strategic Derivatization of 4-Methyl-7-nitro-1H-indazole for Novel Compound Libraries

Introduction The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including antitumor, anti-inflammatory, and anti-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including antitumor, anti-inflammatory, and anti-HIV properties.[1] 4-Methyl-7-nitro-1H-indazole is a particularly valuable starting material, offering multiple reactive sites for chemical modification. Its strategic derivatization allows for the systematic exploration of chemical space, enabling the generation of diverse compound libraries for drug discovery and development.

This guide provides a detailed technical overview of key derivatization strategies for 4-methyl-7-nitro-1H-indazole. We will explore reactions targeting the two primary functional handles: the acidic N-H proton of the pyrazole ring and the versatile nitro group. The protocols described herein are designed to be robust and adaptable, providing researchers with a solid foundation for synthesizing novel indazole derivatives. The causality behind experimental choices, such as reagent selection and reaction conditions, is explained to empower users to troubleshoot and modify these procedures for their specific molecular targets.

Section 1: Derivatization at the Indazole Nitrogen (N-H)

The N-H proton of the indazole ring is acidic and can be readily deprotonated by a suitable base to form an indazolide anion. This nucleophilic anion can then react with various electrophiles, enabling N-alkylation and N-arylation. The regioselectivity of these reactions (N-1 vs. N-2 substitution) is a critical consideration, influenced by steric and electronic effects of both the indazole substrate and the electrophile, as well as the reaction conditions.[2][3]

Core Principle: Nucleophilic Substitution

The fundamental strategy involves a two-step process: deprotonation followed by nucleophilic attack. The choice of base is crucial; strong, non-nucleophilic bases like sodium hydride (NaH) are often preferred to ensure complete deprotonation without competing side reactions.

N_Derivatization_Principle SM 4-Methyl-7-nitro-1H-indazole Anion Indazolide Anion (Nucleophile) SM->Anion + Base (e.g., NaH) Product N-Substituted Product Anion->Product + Electrophile Electrophile Electrophile (e.g., R-X, Ar-X) Electrophile->Product

Caption: General workflow for N-derivatization of the indazole core.

Protocol 1.1: N-1 Selective Alkylation with Alkyl Halides

This protocol details a general method for the N-alkylation of 4-methyl-7-nitro-1H-indazole using an alkyl bromide. The use of sodium hydride in tetrahydrofuran (THF) has been shown to favor N-1 regioselectivity for many substituted indazoles.[2]

Materials:

  • 4-Methyl-7-nitro-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl bromide (e.g., ethyl bromide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles for inert atmosphere techniques

  • Argon or nitrogen gas supply

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add 4-methyl-7-nitro-1H-indazole (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Causality Note: Adding NaH slowly at 0 °C controls the exothermic reaction and hydrogen gas evolution.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazolide anion.

  • Electrophile Addition: Cool the reaction mixture back to 0 °C and add the alkyl bromide (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-1 alkylated regioisomer.

Protocol 1.2: N-Arylation via Copper-Catalyzed Ullmann Coupling

The Ullmann condensation is a classic method for forming C-N bonds. Modern variations using copper(I) catalysts with diamine ligands allow for the N-arylation of indazoles under milder conditions than traditional methods.[4] This protocol provides a general procedure adaptable for coupling with various aryl iodides or bromides.

Materials:

  • 4-Methyl-7-nitro-1H-indazole

  • Aryl halide (iodide or bromide)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., N,N'-dimethylethylenediamine)

  • Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

  • Ethyl acetate (EtOAc)

  • Celite

Procedure:

  • Setup: In an oven-dried Schlenk tube, combine 4-methyl-7-nitro-1H-indazole (1.2 eq), the aryl halide (1.0 eq), CuI (0.1 eq), and K₃PO₄ (2.0 eq).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Reagent Addition: Add the ligand (0.2 eq) and anhydrous, degassed solvent. Causality Note: Degassing the solvent is critical to prevent oxidation of the Cu(I) catalyst, which would deactivate it.

  • Heating: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts.

  • Washing: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to yield the N-arylated indazole.

Section 2: Derivatization via the Nitro Group

The nitro group at the C-7 position is a powerful synthetic handle. Its reduction to a primary amine is a gateway transformation, unlocking a vast potential for subsequent functionalization through amide bond formation, sulfonylation, and other amine-related chemistries.

Core Principle: Reduction and Subsequent Acylation

The electron-withdrawing nitro group can be efficiently reduced to an electron-donating amino group. This fundamental change in electronic character opens up new reaction pathways. The resulting aniline-type amine is a versatile nucleophile.

Nitro_Derivatization_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Functionalization Start 4-Methyl-7-nitro-1H-indazole Amine 4-Methyl-1H-indazol-7-amine Start->Amine Reducing Agent (e.g., SnCl₂, H₂/Pd-C) Amide Amide Derivative Amine->Amide Sulfonamide Sulfonamide Derivative Amine->Sulfonamide CarboxylicAcid R-COOH + Coupling Agent CarboxylicAcid->Amide SulfonylChloride R-SO₂Cl + Base SulfonylChloride->Sulfonamide

Sources

Method

Application Note: High-Throughput Screening for Selective nNOS Inhibitors using 4-Methyl-7-nitro-1H-indazole

Executive Summary This application note details the protocol for a High-Throughput Screening (HTS) campaign targeting neuronal Nitric Oxide Synthase (nNOS), utilizing 4-Methyl-7-nitro-1H-indazole (4-Me-7-NI) as a referen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for a High-Throughput Screening (HTS) campaign targeting neuronal Nitric Oxide Synthase (nNOS), utilizing 4-Methyl-7-nitro-1H-indazole (4-Me-7-NI) as a reference lead compound.

While 7-nitroindazole (7-NI) is a historic reference standard for nNOS inhibition, the 4-methyl derivative represents a critical structural analog for exploring the steric tolerance of the enzyme's binding pocket. This guide addresses the specific challenges of screening nitro-indazole scaffolds—namely solubility limits and optical interference—and provides a validated fluorometric workflow to identify potent, selective inhibitors for neurodegenerative applications.

Scientific Background & Mechanism[1][2][3][4][5]

The Target: Neuronal Nitric Oxide Synthase (nNOS)

nNOS (NOS1) is implicated in excitotoxicity associated with stroke, Parkinson’s, and neuropathic pain. The therapeutic goal is to inhibit nNOS while sparing endothelial NOS (eNOS), which maintains blood pressure.

The Compound: 4-Methyl-7-nitro-1H-indazole

Nitroindazoles inhibit NOS by competing with L-arginine and interacting with the heme prosthetic group.

  • Pharmacophore: The 7-nitro group is essential for activity, interacting with the heme iron or the substrate access channel.

  • Structural Probe: The 4-methyl group serves as a steric probe. Successful inhibition by 4-Me-7-NI indicates that the "roof" of the binding pocket can accommodate hydrophobic bulk, guiding further library expansion.

Mechanism of Action Diagram

The following diagram illustrates the competitive inhibition mechanism within the nNOS heme domain.

nNOS_Mechanism L_Arg L-Arginine (Substrate) nNOS_Heme nNOS Heme Domain (Active Site) L_Arg->nNOS_Heme Binds NO_Prod Nitric Oxide (NO) + L-Citrulline nNOS_Heme->NO_Prod Catalysis O2 Oxygen (O2) O2->nNOS_Heme Binds Inhibitor 4-Me-7-NI (Inhibitor) Inhibitor->nNOS_Heme Competitive Binding (Blocks L-Arg/O2)

Figure 1: Mechanism of Action.[1] 4-Me-7-NI competes with substrate binding at the heme active site, preventing NO generation.

Experimental Design & Assay Principles

Assay Selection: Fluorescence vs. Absorbance

Traditional Griess assays (absorbance) are unsuitable for nitro-indazole screening because nitro compounds often absorb in the 350–450 nm range, causing high background noise.

Selected Method: Fluorometric Detection using DAF-FM .

  • Principle: DAF-FM (4-amino-5-methylamino-2',7'-difluorofluorescein) is virtually non-fluorescent until it reacts with NO to form a benzotriazole derivative.

  • Excitation/Emission: 495 nm / 515 nm.

  • Advantage: High sensitivity and spectral separation from the yellow color of nitro-indazoles.

HTS Workflow Diagram

HTS_Workflow Library Compound Library (DMSO Stocks) Acoustic Acoustic Dispensing (Echo 550) Library->Acoustic Source Plate 384-Well Assay Plate (Black, Clear Bottom) Acoustic->Plate 20-50 nL Transfer Substrate Start Reagent (L-Arg + NADPH + DAF-FM) Plate->Substrate Incubate 15 min Then Add 10 µL Reagents Enzyme Mix (nNOS + CaM + BH4) Reagents->Plate Dispense 10 µL Reader Fluorescence Reader (Ex 495 / Em 515) Substrate->Reader Kinetic Read (30 min) Analysis Data Analysis (IC50 / Z-Factor) Reader->Analysis RFU Data

Figure 2: HTS Workflow utilizing acoustic dispensing to minimize DMSO concentration and reagent usage.

Detailed Protocols

Protocol 1: Reagent Preparation & Compound Handling

Critical Note on Solubility: 4-Methyl-7-nitro-1H-indazole is hydrophobic. Stock solutions must be prepared in 100% DMSO. Precipitation is a risk upon addition to aqueous buffer; therefore, the final DMSO concentration in the assay must be kept <1% (ideally 0.5%).

Materials:

  • Buffer A (Assay Buffer): 50 mM HEPES (pH 7.4), 1 mM CaCl2, 10 µg/mL Calmodulin, 10 µM Tetrahydrobiopterin (BH4).

  • Enzyme Stock: Recombinant human nNOS (approx. 5-10 nM final concentration).

  • Substrate Mix: 20 µM L-Arginine, 100 µM NADPH, 5 µM DAF-FM.

Steps:

  • Compound Stock: Dissolve 4-Me-7-NI to 10 mM in anhydrous DMSO. Sonicate if necessary to ensure complete dissolution.

  • Enzyme Mix: Dilute nNOS into Buffer A. Keep on ice. Note: BH4 is oxidation-sensitive; prepare fresh.

  • Substrate Mix: Prepare L-Arginine and NADPH in Buffer A immediately before the run. Add DAF-FM last, protecting it from light.

Protocol 2: Primary HTS Assay (384-well format)

This protocol uses a "pre-incubation" format to allow the inhibitor to bind the heme pocket before the substrate competes.

StepActionVolumeNotes
1 Compound Transfer 20–50 nLUse acoustic dispenser (e.g., Labcyte Echo) to transfer 4-Me-7-NI and library compounds into dry 384-well black plates.
2 Enzyme Addition 10 µLDispense nNOS/Calmodulin/BH4 mix.
3 Pre-Incubation N/ACentrifuge plate (1000 x g, 1 min). Incubate for 15 mins at Room Temp (RT) .
4 Substrate Addition 10 µLDispense L-Arginine/NADPH/DAF-FM mix to initiate reaction.
5 Detection N/AImmediately transfer to plate reader.
6 Kinetic Read N/AMeasure Fluorescence (Ex 495/Em 515) every 60 seconds for 30 minutes.

Validating the Assay (Controls):

  • Max Signal (High Control): DMSO only + Enzyme + Substrate.

  • Min Signal (Low Control): DMSO only + Substrate (No Enzyme) OR Enzyme + 100 µM 7-Nitroindazole (Standard Inhibitor).

  • Z' Factor Requirement: A Z' > 0.5 is required to validate the plate.

Protocol 3: Counter-Screening (Selectivity)

To confirm 4-Me-7-NI is a selective nNOS inhibitor, hits must be counter-screened against eNOS.

  • Enzyme Substitution: Replace nNOS with recombinant bovine or human eNOS.

  • Substrate Adjustment: eNOS may require different Calmodulin concentrations (check vendor specific activity).

  • Analysis: Calculate the Selectivity Ratio:

    
    .
    
    • Target Profile: Ratio > 100-fold is desired for neuroprotective leads to avoid cardiovascular side effects.

Data Analysis & Troubleshooting

Calculating Inhibition

Calculate the slope of the kinetic curve (RFU/min) for the linear portion of the reaction (usually mins 5–20).



Interference Management (False Positives)

Nitro-indazoles are notorious for two artifacts:

  • Fluorescence Quenching: The compound absorbs the emitted light of the probe.

    • Check: Add compound to a well containing already reacted DAF-FM product. If signal drops, it is a quencher, not an inhibitor.

  • Redox Cycling: Nitro groups can undergo redox cycling, depleting NADPH non-enzymatically.

    • Check: Run a "No Enzyme" control with compound + NADPH. If NADPH absorbance (340 nm) decreases, the compound is a redox cycler.

Comparative Data: 7-NI vs. 4-Me-7-NI

Hypothetical performance metrics based on SAR principles:

Parameter7-Nitroindazole (Reference)4-Methyl-7-nitro-1H-indazole
IC50 (nNOS) ~0.3 - 0.5 µMExpected ~0.5 - 1.5 µM (Steric dependent)
Selectivity (nNOS/eNOS) ~10-foldPotential for increased selectivity due to pocket fit
Solubility LowLower (Methyl adds lipophilicity)

References

  • Bland-Ward, P. A., & Moore, P. K. (1995). 7-Nitroindazole derivatives are potent inhibitors of brain nitric oxide synthase. Life Sciences, 57(11), PL131-PL135.

  • Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde.[2] The Journal of Organic Chemistry, 87(9), 5866–5881. [2]

  • Kojima, H., et al. (1999). Fluorescent indicators for imaging nitric oxide production. Angewandte Chemie International Edition, 38(21), 3209-3212. (Basis for DAF-FM assay).

  • BioAssay Systems. Nitric Oxide Synthase (NOS) Inhibitor Screening Protocol.

Disclaimer: This protocol is for research use only. 4-Methyl-7-nitro-1H-indazole should be handled with appropriate PPE due to potential biological activity and lack of full toxicological characterization.

Sources

Application

Application Note &amp; Protocols: Elucidating the Mechanism of Action of 4-Methyl-7-nitro-1H-indazole

Introduction: A Roadmap for a Novel Compound 4-Methyl-7-nitro-1H-indazole is a novel heterocyclic compound with potential therapeutic applications. Its precise mechanism of action is currently uncharacterized.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Roadmap for a Novel Compound

4-Methyl-7-nitro-1H-indazole is a novel heterocyclic compound with potential therapeutic applications. Its precise mechanism of action is currently uncharacterized. This document provides a comprehensive, hypothesis-driven guide for researchers to systematically investigate and elucidate the biological activities and molecular targets of this compound.

The indazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[1] Specifically, the nitroindazole moiety suggests two primary, well-documented mechanisms of action that serve as the foundation of our investigative strategy:

  • Hypothesis 1: Bio-reductive Activation. Many nitroaromatic compounds, particularly in the context of antimicrobial and antiparasitic agents, act as prodrugs.[2][3] They are selectively activated by nitroreductase (NTR) enzymes, which are prevalent in anaerobic bacteria and certain protozoa but absent in mammalian cells.[4] This reduction generates cytotoxic nitroso, hydroxylamino, and amino radicals that damage cellular macromolecules.[5]

  • Hypothesis 2: Kinase Inhibition. The indazole ring is a common core in numerous small-molecule kinase inhibitors developed for oncology and inflammatory diseases.[6] These drugs typically compete with ATP to bind to the kinase active site, thereby blocking downstream signaling pathways that control cell proliferation, survival, and migration.[7]

This guide will present a logical workflow, from broad, cell-based phenotypic screening to specific, target-based biochemical and biophysical assays, to test these hypotheses. Each section provides not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring a robust and self-validating approach to mechanistic discovery.

Overall Investigative Workflow

The path to elucidating the mechanism of action for a novel small molecule involves a phased approach, moving from broad observations to specific molecular interactions.[8][9] Our strategy is designed to efficiently test the primary hypotheses and identify the compound's cellular function.

G cluster_0 Phase 1: Phenotypic Screening & Hypothesis Validation cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Mechanism Confirmation A Compound Synthesis & QC B Broad Cell Viability Screening (Cancer Cell Panel, Microbial Panel) A->B C Hypothesis 1 Testing: Nitroreductase Activity Assay B->C If active on microbes D Hypothesis 2 Testing: Kinome-wide Binding Screen B->D If active on cancer cells E Identify Candidate Kinase(s) D->E F Cellular Pathway Analysis (Western Blot for Phospho-proteins) E->F G Direct Target Engagement: Cellular Thermal Shift Assay (CETSA) F->G H In Vitro Kinase Assay (IC50 Determination) G->H I Structure-Activity Relationship (SAR) & Lead Optimization H->I

Caption: Investigative workflow for 4-Methyl-7-nitro-1H-indazole.

Hypothesis 1: Bio-reductive Activation Protocols

This line of investigation is predicated on the compound exhibiting selective toxicity toward microbial or parasitic organisms, particularly under anaerobic or microaerophilic conditions.

Protocol: Microbial/Parasitic Viability Assay

Objective: To determine if 4-Methyl-7-nitro-1H-indazole exhibits selective antimicrobial or antiparasitic activity.

Rationale: The presence of a nitro group makes it a candidate for bio-reductive activation by microbial nitroreductases.[2][10] Comparing activity under aerobic and anaerobic conditions can provide initial evidence for this mechanism, as nitroreductase activity is often enhanced in low-oxygen environments.

Step-by-Step Protocol:

  • Culture Preparation: Culture selected microbial strains (e.g., E. coli, Clostridium difficile) or parasites (e.g., Trypanosoma cruzi, Leishmania donovani) to mid-log phase using standard protocols.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-Methyl-7-nitro-1H-indazole in DMSO. Create a 2-fold serial dilution series in culture medium, ranging from 100 µM to 0.1 µM.

  • Plate Seeding: In a 96-well plate, add 50 µL of microbial/parasitic culture to each well.

  • Compound Addition: Add 50 µL of the compound serial dilutions to the wells. Include vehicle (DMSO) controls and a positive control (e.g., metronidazole for anaerobes, nifurtimox for trypanosomes).

  • Incubation:

    • Aerobic Plate: Incubate one plate under standard aerobic conditions (e.g., 37°C, 5% CO₂).

    • Anaerobic Plate: Incubate a duplicate plate in an anaerobic chamber or bag system.

  • Viability Assessment: After 24-48 hours, assess cell viability using a suitable reagent (e.g., resazurin, CellTiter-Glo®). Read fluorescence or luminescence on a plate reader.

  • Data Analysis: Normalize data to the vehicle control. Plot dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for both aerobic and anaerobic conditions. A significantly lower IC50 under anaerobic conditions supports the bio-reductive activation hypothesis.

Protocol: In Vitro Nitroreductase (NTR) Activity Assay

Objective: To directly determine if 4-Methyl-7-nitro-1H-indazole is a substrate for nitroreductase enzymes.

Rationale: This biochemical assay provides direct evidence that the compound can be reduced by NTRs. A positive result strongly implicates this activation pathway.[5] The assay can be performed using purified NTR enzyme and monitors the consumption of the cofactor NADH.[11]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Enzyme: Recombinant nitroreductase (e.g., from E. coli, NfsB) at 1 µg/mL in assay buffer.

    • Cofactor: 2 mM NADH in assay buffer.

    • Compound: 10 mM stock of 4-Methyl-7-nitro-1H-indazole in DMSO. Prepare dilutions in assay buffer.

  • Reaction Setup: In a UV-transparent 96-well plate, add the following to each well:

    • 50 µL Assay Buffer

    • 20 µL Compound (at various concentrations) or vehicle control

    • 10 µL NADH solution

  • Initiate Reaction: Add 20 µL of the NTR enzyme solution to each well to start the reaction. A control reaction should omit the enzyme.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the decrease in absorbance at 340 nm (A340) every 30 seconds for 15-30 minutes. The decrease in A340 corresponds to the oxidation of NADH.

  • Data Analysis: Calculate the rate of NADH consumption (ΔA340/min) for each compound concentration. A compound-dependent increase in the rate of NADH consumption indicates that it is a substrate for the nitroreductase.

G Compound 4-Methyl-7-nitro-1H-indazole (Prodrug, R-NO2) NTR Nitroreductase (NTR) Enzyme Compound->NTR NAD NAD+ NTR->NAD Radical Cytotoxic Nitro Radical (R-NO2•-) NTR->Radical Reduction NADH NADH NADH->NTR Damage Macromolecular Damage (DNA, Proteins, Lipids) Radical->Damage Death Cell Death Damage->Death

Caption: Proposed bio-reductive activation pathway.

Hypothesis 2: Protein Kinase Inhibition Protocols

This pathway is explored if the compound shows significant activity against mammalian cells, particularly cancer cell lines, where kinase signaling is often dysregulated.

Protocol: Kinome-wide Profiling Scan

Objective: To identify potential protein kinase targets of 4-Methyl-7-nitro-1H-indazole from a broad panel of human kinases.

Rationale: Rather than testing kinases one-by-one, a high-throughput profiling service provides an efficient, unbiased view of the compound's selectivity.[12] Technologies like Kinobeads or competitive binding assays can identify high-affinity interactions across hundreds of kinases simultaneously.[13][14]

Step-by-Step Protocol (Conceptual - typically outsourced):

  • Compound Submission: Provide a high-purity sample of 4-Methyl-7-nitro-1H-indazole and its exact molecular weight to a specialized contract research organization (e.g., Reaction Biology, Eurofins DiscoverX).

  • Assay Format: Select a primary screen format. A common choice is a competitive binding assay (e.g., KINOMEscan™) where the test compound competes with an immobilized, broad-spectrum ligand for binding to a panel of DNA-tagged kinases.[12]

  • Screening: The service performs the assay, typically at a single high concentration of the compound (e.g., 1 or 10 µM).

  • Data Analysis: The output is usually a percent inhibition or percent of control value for each kinase in the panel. Potent "hits" are identified as kinases that show significant inhibition (e.g., >90% inhibition at 1 µM).

  • Follow-up: Based on the primary hits, a dose-response experiment is performed for the most promising candidates to determine binding affinity (Kd).

Protocol: Cellular Pathway Analysis by Western Blot

Objective: To validate that the identified kinase target is inhibited inside the cell by observing the phosphorylation state of its downstream substrates.

Rationale: Identifying a binding partner in a biochemical assay is the first step. Confirming that this binding event leads to functional inhibition of the kinase's signaling pathway in a cellular context is crucial for validation.[6]

Step-by-Step Protocol (Example: Targeting MEK1/2):

  • Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., A375, which has a BRAF mutation and active MAPK signaling) in 6-well plates. Once cells reach 70-80% confluency, treat with a dose-range of 4-Methyl-7-nitro-1H-indazole (e.g., 0.1 to 10 µM) for 2-4 hours. Include a vehicle (DMSO) control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against the phosphorylated substrate (e.g., anti-phospho-ERK1/2) and the total protein (e.g., anti-total-ERK1/2). Also probe for a loading control (e.g., anti-GAPDH).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: A dose-dependent decrease in the phospho-ERK1/2 signal, relative to the total ERK1/2 and loading control, confirms inhibition of the MEK1/2-ERK1/2 signaling axis.

Protocol: Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm direct physical engagement between the compound and its putative kinase target in intact cells.

Rationale: CETSA is a powerful method for verifying target engagement in a physiological context.[15][16] The principle is that a ligand binding to its target protein stabilizes the protein, increasing its melting temperature.[17] This change can be measured by heating cell lysates and quantifying the amount of soluble protein remaining.[18]

Step-by-Step Protocol:

  • Cell Treatment: Treat cultured cells with either vehicle (DMSO) or a saturating concentration of 4-Methyl-7-nitro-1H-indazole for 1 hour.

  • Heating: Harvest the cells, resuspend them in PBS, and divide each sample into multiple aliquots in PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Centrifugation: Separate the soluble fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Analysis: Collect the supernatant and analyze the amount of the target protein (identified from the kinome screen) using Western blotting.

  • Data Analysis: Plot the band intensity of the soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target stabilization and therefore direct engagement.[19]

G Compound 4-Methyl-7-nitro-1H-indazole Kinase Target Kinase (e.g., MEK1) Compound->Kinase Binds & Inhibits Substrate Substrate Protein (e.g., ERK1) pSubstrate Phosphorylated Substrate (p-ERK1) Kinase->pSubstrate Phosphorylation ATP ATP ATP->Kinase Signaling Downstream Signaling (Proliferation, Survival) pSubstrate->Signaling

Caption: Proposed kinase inhibition signaling pathway.

Quantitative Data Summary & Interpretation

As data is generated from the protocols above, it should be compiled for clear interpretation.

Table 1: Hypothetical Bio-activity Data

Assay TypeTest SystemConditionIC50 / EC50 (µM)Key Interpretation
Cell ViabilityT. cruziAnaerobic1.5Potent activity under anaerobic conditions.
Cell ViabilityT. cruziAerobic25.0>15-fold selectivity for anaerobic conditions, suggesting NTR activation.
Cell ViabilityA375 Cancer CellsAerobic0.8Potent anti-cancer activity.
NTR ActivityRecombinant NfsBIn vitro5.2Direct substrate for nitroreductase.

Table 2: Hypothetical Kinase Inhibition Data

Assay TypeTargetResultKey Interpretation
Kinome ScreenMEK198% Inh. @ 1 µMPotent and specific hit on a key cancer pathway kinase.
Kinome ScreenMEK295% Inh. @ 1 µMConfirms activity against the MEK family.
Kinome Screen>400 others<50% Inh. @ 1 µMHighly selective compound.
CETSAMEK1ΔTm = +8.2 °CConfirms direct binding and stabilization in intact cells.

Conclusion

This application note provides a structured, hypothesis-driven framework for elucidating the mechanism of action of 4-Methyl-7-nitro-1H-indazole. By systematically executing the outlined protocols, researchers can efficiently determine whether the compound functions via bio-reductive activation, kinase inhibition, or potentially a novel mechanism. The integration of cell-based, biochemical, and biophysical assays ensures a rigorous, multi-faceted validation of the compound's molecular target and cellular effects, paving the way for its further development as a potential therapeutic agent.

References

  • BenchChem. (n.d.). Biological activity of 1-Methyl-7-nitroindazole-3-carboxylic acid.
  • PubChem. (n.d.). 7-Nitroindazole. Retrieved from [Link]

  • Sopková-de Oliveira Santos, J., Collot, V., & Rault, S. (2000). 7-Nitro-1H-indazole, an inhibitor of nitric oxide synthase. Acta Crystallographica Section C: Crystal Structure Communications, 56(Pt 12), 1503–1504. Retrieved from [Link]

  • Chen, S., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic Chemistry, 133, 106412. Retrieved from [Link]

  • Chicha, H., et al. (2014). 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o298. Retrieved from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5997–6008. Retrieved from [Link]

  • Li, Q., & Kang, C. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 21(14), 5096. Retrieved from [Link]

  • Rodríguez, J., et al. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Molecules, 29(15), 3450. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 183–196. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • Hughes, J. P., et al. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery, 3, 1288270. Retrieved from [Link]

  • Wang, C., et al. (2022). Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections. ACS Omega, 7(20), 17351–17357. Retrieved from [Link]

  • El-Fakharany, E. M., et al. (2017). Researches in the series of 6-nitroindazole, synthesis and biological activities. Journal of Saudi Chemical Society, 21(S1), S307-S314. Retrieved from [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Mollineda-Diogo, N. A., et al. (2023). Antileishmanial activity of 5-nitroindazole derivatives. Acta Tropica, 248, 107018. Retrieved from [Link]

  • Crestone, Inc. (2023). Small-Molecule Drug Mechanisms of Action. Retrieved from [Link]

  • Hanson, C., et al. (2020). Detection of Microbial Nitroreductase Activity by Monitoring Exogenous Volatile Organic Compound Production Using HS-SPME-GC-MS. Metabolites, 10(11), 462. Retrieved from [Link]

  • Li, Q., & Kang, C. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International journal of molecular sciences, 21(14), 5096. Retrieved from [Link]

  • Wang, Y., et al. (2024). Discovery of Novel Antitumor Small-Molecule Agent with Dual Action of CDK2/p-RB and MDM2/p53. Molecules, 29(3), 738. Retrieved from [Link]

  • Bantscheff, M., et al. (2011). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 10(4), 1837–1847. Retrieved from [Link]

  • Kim, D., et al. (2021). Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. Sensors, 21(4), 1461. Retrieved from [Link]

  • Arán, V. J., et al. (2005). Synthesis and biological properties of new 5-nitroindazole derivatives. Bioorganic & Medicinal Chemistry, 13(9), 3197–3207. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • Lee, P. Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Retrieved from [Link]

  • Karaman, M. W., et al. (2008). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Cell, 134(5), 757–768. Retrieved from [Link]

  • Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(7), 1844–1853. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 4-Methyl-7-nitro-1H-indazole

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the purification of crude 4-Methyl-7-nitro-1H-indazole. The following sections offer...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the purification of crude 4-Methyl-7-nitro-1H-indazole. The following sections offer a comprehensive question-and-answer format to directly address common challenges encountered during its purification, ensuring a high degree of scientific integrity and practical, field-proven insights.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of 4-Methyl-7-nitro-1H-indazole, providing explanations for the underlying causes and actionable solutions.

Q1: My crude product is a dark, oily residue after synthesis. What are the initial steps I should take before attempting purification?

A1: A dark, oily residue suggests the presence of residual acids from the nitration reaction, as well as potential polymeric byproducts. The first crucial step is a proper work-up to neutralize and remove these impurities.

  • Causality: Nitration reactions are typically performed in strong acidic media (e.g., a mixture of nitric and sulfuric acid).[1] Failure to completely neutralize and remove these acids can lead to product degradation and the formation of tars, especially upon heating.

  • Protocol:

    • Dissolve the crude oily residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and finally with brine. The bicarbonate wash is critical for neutralizing residual acids; continue this wash until CO₂ evolution ceases.[2]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting solid should be more amenable to further purification.

Q2: I'm seeing multiple spots on my Thin Layer Chromatography (TLC) plate after the initial work-up. What are these likely to be?

A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds. For the synthesis of 4-Methyl-7-nitro-1H-indazole, these are likely to be:

  • Starting Material: Unreacted 4-methyl-1H-indazole.

  • Regioisomers: The nitration of 4-methyl-1H-indazole can potentially yield other nitro isomers, such as 4-methyl-5-nitro-1H-indazole or 4-methyl-6-nitro-1H-indazole. The directing effects of the methyl and pyrazole ring substituents influence the position of nitration.

  • Di-nitrated products: Under harsh reaction conditions, di-nitration of the indazole ring can occur.

  • Byproducts from side reactions: Depending on the specific synthetic route, other impurities may be present.

A reference spot of your starting material on the same TLC plate will help in identifying its presence in the crude mixture.

Q3: My recrystallization attempt resulted in a poor yield, or the product 'oiled out' instead of crystallizing. What went wrong?

A3: This common issue usually stems from the choice of solvent, the cooling rate, or the presence of significant impurities.

  • Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For nitroindazoles, a mixed solvent system is often effective.

    • Recommended Starting Point: An ethanol/water mixture is a good first choice. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid.

    • Alternative Solvents: Other solvent systems to consider include ethyl acetate/heptane or acetone/water.

  • Cooling Rate: Rapid cooling can lead to the precipitation of impurities along with the product or cause the compound to "oil out." Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Purity of Crude Material: If the crude product is highly impure, it can inhibit proper crystal lattice formation. In such cases, it is advisable to first perform column chromatography to remove the bulk of the impurities and then recrystallize the partially purified product.

Q4: I am performing column chromatography, but the separation of my product from a close-running impurity is poor. How can I improve the resolution?

A4: Improving separation in column chromatography involves optimizing the stationary phase, mobile phase, and the column packing technique.

  • Mobile Phase Polarity: The key to good separation is finding a solvent system that provides a significant difference in the retention factors (Rf) of the components on a TLC plate.

    • TLC Optimization: Before running a column, optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired product. A common mobile phase for nitroindazoles is a mixture of a non-polar solvent like petroleum ether (PE) or hexane and a more polar solvent like ethyl acetate (EA). A starting ratio of PE:EA = 80:20 can be a good initial trial.[3]

    • Gradient Elution: If there is a significant difference in the polarity of the impurities, a gradient elution can be employed. Start with a less polar solvent system to elute the non-polar impurities and gradually increase the polarity to elute your product and then the more polar impurities.

  • Column Packing: A well-packed column is essential for good separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks.

  • Loading Technique: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent and load it onto the column in a narrow band.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification and handling of 4-Methyl-7-nitro-1H-indazole.

Q1: What is the recommended method for the primary purification of crude 4-Methyl-7-nitro-1H-indazole?

A1: For most laboratory-scale syntheses, flash column chromatography on silica gel is the most effective primary purification method.[4] It allows for the separation of the desired product from unreacted starting materials and isomeric byproducts. Recrystallization can then be used as a final polishing step to obtain a highly pure product.

Q2: How do I choose the right solvent system for column chromatography?

A2: The selection of the mobile phase is critical and should be guided by TLC analysis.

Solvent System Component Purpose Typical Examples
Non-polar Solvent To decrease the overall polarity of the mobile phase, increasing retention on the silica gel.Hexane, Heptane, Petroleum Ether
Polar Solvent To increase the overall polarity of the mobile phase, decreasing retention on the silica gel.Ethyl Acetate, Dichloromethane, Acetone

Procedure for Selection:

  • Spot your crude mixture on a TLC plate.

  • Develop the TLC plate in a series of solvent systems with varying ratios of a non-polar to a polar solvent (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate).

  • The ideal solvent system will give your desired product an Rf value between 0.2 and 0.4, with good separation from other spots.

Q3: How can I confirm the purity and identity of my final product?

A3: A combination of analytical techniques should be used to confirm the purity and identity of your 4-Methyl-7-nitro-1H-indazole.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in a suitable solvent system is a good initial indicator of purity.

  • Melting Point: A sharp melting point that is consistent with the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your compound. The chemical shifts, integration, and coupling patterns should be consistent with the expected structure of 4-Methyl-7-nitro-1H-indazole.[4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for assessing purity. A single sharp peak in the chromatogram indicates a pure compound.[6]

Q4: What are the key safety precautions I should take when working with 4-Methyl-7-nitro-1H-indazole?

A4: Nitroaromatic compounds should be handled with care due to their potential toxicity.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

III. Experimental Protocols

Protocol 1: Recrystallization of 4-Methyl-7-nitro-1H-indazole

  • Place the crude 4-Methyl-7-nitro-1H-indazole in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • While the solution is still hot, add hot water dropwise with swirling until the solution just begins to turn cloudy.

  • If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

  • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Allow the solvent to drain to the level of the silica gel.

  • Dissolve the crude 4-Methyl-7-nitro-1H-indazole in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting with the chosen mobile phase, starting with a lower polarity if using a gradient.

  • Collect fractions and monitor the elution of your compound using TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

IV. Visualization

Purification_Workflow crude Crude 4-Methyl-7-nitro-1H-indazole workup Aqueous Work-up (Water, NaHCO3, Brine) crude->workup tlc_check1 TLC Analysis workup->tlc_check1 column_chrom Column Chromatography (e.g., PE:EA gradient) tlc_check1->column_chrom Multiple Spots recrystallization Recrystallization (e.g., Ethanol/Water) tlc_check1->recrystallization Relatively Clean column_chrom->recrystallization For higher purity purity_analysis Purity & Identity Confirmation (TLC, MP, NMR, HPLC) recrystallization->purity_analysis pure_product Pure 4-Methyl-7-nitro-1H-indazole purity_analysis->pure_product Confirmed

Sources

Optimization

Technical Support Center: 4-Methyl-7-nitro-1H-indazole Solubility Guide

Executive Summary & Root Cause Analysis The Challenge: Users frequently report precipitation of 4-Methyl-7-nitro-1H-indazole (4-Me-7-NI) upon dilution into aqueous media, or difficulty achieving high-concentration stock...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Root Cause Analysis

The Challenge: Users frequently report precipitation of 4-Methyl-7-nitro-1H-indazole (4-Me-7-NI) upon dilution into aqueous media, or difficulty achieving high-concentration stock solutions.[1]

The Physicochemical Root Cause: Unlike simple indazoles, the 7-nitro substituted variants exhibit a specific structural phenomenon that drastically reduces aqueous solubility: Intramolecular Hydrogen Bonding .[1]

  • The "Locked" Conformation: Crystallographic studies of 7-nitroindazole derivatives reveal a strong intramolecular hydrogen bond between the oxygen of the nitro group at position 7 and the hydrogen of the indazole N1. This forms a pseudo-6-membered ring, "locking" the proton and preventing it from acting as a hydrogen bond donor to water molecules.[1]

  • Lattice Energy: This intramolecular lock, combined with the planarity of the indazole system and the lipophilicity added by the 4-methyl group, results in high crystal lattice energy. The solvent must overcome this significant energy barrier to solvate the molecule.

  • Acidity (pKa): The electron-withdrawing nitro group lowers the pKa of the N-H proton (approx.[1] pKa ~10.2 compared to ~14 for unsubstituted indazole), making the molecule neutral and highly lipophilic at physiological pH (7.4).[1]

Solvent Selection & Solubility Data

Quick Reference Table: Estimated Solubility Profiles

Solvent SystemEst. Solubility (Max)SuitabilityNotes
DMSO (Anhydrous) ~30–35 mg/mL (180-200 mM)High Preferred for Stock.[1][2] Hygroscopic; water uptake causes precipitation.[1]
DMF ~10–15 mg/mLModerate Alternative if DMSO is incompatible with downstream chemistry.[1]
Ethanol (100%) ~3–5 mg/mL (<20 mM)Low Requires warming; often insufficient for high-dose animal stocks.[1]
Water / PBS (pH 7.4) < 0.1 mg/mLVery Poor Do not attempt direct dissolution.[1]
0.1 M NaOH ModerateConditional Deprotonation increases solubility but may compromise chemical stability.[1]
Visual Guide: Solvent Decision Tree

Solvent_Selection Start Start: Define Application Stock Storage / Stock Solution Start->Stock DMSO 100% Anhydrous DMSO (Store -20°C) Stock->DMSO Dissolve CellAssay In Vitro / Cell Assay Dilution Serial Dilution in Media (Max 0.5% DMSO final) CellAssay->Dilution Stepwise Animal In Vivo / Animal Study Formulation Co-solvent System: 5% DMSO + 40% PEG400 + 5% Tween80 + 50% Saline Animal->Formulation Vortex/Sonicate DMSO->CellAssay Dilute DMSO->Animal Formulate

Figure 1: Decision logic for solvent selection based on experimental end-use.[1] Ensure DMSO stocks are prepared before attempting aqueous formulations.

Protocol: Preparation of Stock Solutions

Critical Pre-requisite: Ensure your DMSO is fresh.[1][3] DMSO is hygroscopic; even small amounts of absorbed atmospheric water can reduce the solubility of 4-Me-7-NI by 50% or more.[1]

  • Weighing: Weigh the target amount of 4-Methyl-7-nitro-1H-indazole.

  • Solvent Addition: Add anhydrous DMSO to achieve a concentration of 50 mM to 100 mM .

    • Tip: Do not attempt to make a >200 mM stock immediately.[1] Start lower to ensure clarity.

  • Mechanical Dispersion: Vortex vigorously for 60 seconds.

  • Thermal Assist (If needed): If particles remain, warm the solution in a 37°C water bath for 5–10 minutes. Sonicate for 30 seconds.

    • Warning: Do not exceed 50°C, as nitro-indazoles can degrade or undergo side reactions at high temperatures.[1]

  • Inspection: The solution must be perfectly clear and yellow/orange.[1] If cloudy, add more DMSO.[1]

Protocol: Preventing "Crash Out" in Aqueous Media

The most common failure point is adding the DMSO stock directly to a large volume of cell culture media. This causes "shock precipitation" due to the rapid change in polarity.

The "Sandwich" Dilution Method

Dilution_Protocol Step1 1. Prepare Intermediate Dilution (10x of Final Conc) in PBS/Media Step2 2. Add Surfactant (Optional) Include 0.1% Tween-80 or Cyclodextrin (HP-β-CD) Step1->Step2 Step3 3. Dropwise Addition Add DMSO stock to Intermediate while vortexing rapidly Step2->Step3 Step4 4. Final Dilution Dilute Intermediate to Working Conc (e.g., 10 µM) Step3->Step4

Figure 2: Stepwise dilution workflow to minimize local high concentrations that trigger precipitation.

Detailed Steps:

  • Prepare Vehicle: If the final assay tolerates it, prepare your media with 0.5% Methylcellulose or 5% HP-β-Cyclodextrin .[1] These encapsulate the hydrophobic molecule.[1]

  • Intermediate Step: Do not go from 100 mM (DMSO) -> 10 µM (Water).

    • Dilute 100 mM DMSO stock 1:10 into DMSO first (10 mM).[1]

    • Dilute 10 mM stock 1:100 into the media while vortexing.

  • Observation: Inspect under a microscope. If you see micro-crystals (needles), the compound is not bioavailable.[1]

Troubleshooting FAQs

Q: Can I use pH adjustment to dissolve the compound? A: Yes, but with caution. The pKa of the indazole NH is ~10.[4]2. Raising the pH to 11-12 (using NaOH) will deprotonate the nitrogen, creating an anion that is highly water-soluble.[1] However, this pH is toxic to cells.[1] If you acidify it back to pH 7.4, the compound will reprecipitate immediately.[1] This method is only useful for analytical quantification, not biological assays.[1]

Q: My stock solution in DMSO froze at 4°C and precipitated upon thawing. What do I do? A: DMSO freezes at 19°C. When it freezes, it pushes the solute out of the lattice (cryo-concentration), causing precipitation.[1]

  • Fix: Warm the tube to 37°C and vortex/sonicate until fully redissolved before pipetting. Never pipette from a suspension.[1]

Q: Is this compound light sensitive? A: Nitro-aromatics are generally susceptible to photolysis over time.[1]

  • Recommendation: Store solid powder and DMSO stocks in amber vials or wrapped in foil.

Q: Why does the color change when I add it to basic buffer? A: The deprotonated anion (at high pH) often has a different absorbance spectrum (bathochromic shift) compared to the neutral species.[1] A shift to a deeper yellow/red indicates deprotonation.[1]

References

  • Claramunt, R. M., et al. (2022).[1][5] Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives. The Journal of Organic Chemistry. (Discusses the intramolecular H-bonding and structural isomers of nitroindazoles). [Link][1]

  • PubChem. (2026).[1] Compound Summary: 7-Nitroindazole.[1][2][3][5][6][7] National Library of Medicine.[1] Retrieved January 31, 2026, from [Link][1]

Sources

Troubleshooting

Technical Support Center: 4-Methyl-7-nitro-1H-indazole Stability Guide

Introduction: The Stability Triad Researchers working with 4-Methyl-7-nitro-1H-indazole (an analog of the neuronal nitric oxide synthase inhibitor 7-Nitroindazole) frequently encounter inconsistent biological data. In 90...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Triad

Researchers working with 4-Methyl-7-nitro-1H-indazole (an analog of the neuronal nitric oxide synthase inhibitor 7-Nitroindazole) frequently encounter inconsistent biological data. In 90% of cases, these inconsistencies are not due to biological variance, but rather three specific physicochemical instability mechanisms: hydrophobic precipitation , photochemical degradation , and nitro-group reduction .

This guide moves beyond generic advice to provide a mechanistic troubleshooting framework. We treat the compound not just as a reagent, but as a reactive chemical entity sensitive to its environment.

Part 1: Solubility & Stock Preparation (The Foundation)

The 4-methyl group significantly increases the lipophilicity (LogP) of this molecule compared to the parent 7-nitroindazole. The most common failure mode is "silent precipitation"—where the compound crashes out of aqueous buffer as micro-crystals that are invisible to the naked eye but fail to interact with the target protein.

Solvent Compatibility Table
SolventSolubility Limit (Approx.)Stability RatingUsage Recommendation
DMSO ~100 mMHigh (at -20°C)Standard. Use anhydrous DMSO. Hygroscopic nature of DMSO can induce hydrolysis over long periods.
Ethanol ~10–20 mMModerateAcceptable for short-term stocks. High volatility alters concentration.
Water/PBS < 50 µMCritical Failure Do not use for stocks. Immediate precipitation occurs.
DMF ~50–80 mMModerateAlternative to DMSO, but can react with amines in proteins (formylation).
Protocol: The "Step-Down" Dilution Method

To prevent precipitation shock when moving from DMSO to Assay Buffer.

  • Prepare Master Stock: Dissolve solid 4-Methyl-7-nitro-1H-indazole in anhydrous DMSO to 50 mM . Vortex until absolutely clear.

  • Intermediate Dilution (The Bridge): Do not pipette 50 mM stock directly into PBS.

    • Dilute the 50 mM stock 1:10 into pure DMSO first (Result: 5 mM).

  • Aqueous Introduction:

    • Pipette the assay buffer into a tube.

    • While vortexing the buffer, slowly add the 5 mM DMSO solution.

    • Target: Final DMSO concentration should be <1% (v/v) to avoid solvent effects, but ensure the compound concentration is below its solubility ceiling (typically <100 µM in buffer).

Part 2: Photochemical Stability (The Nitro-Chromophore)

Nitro-indazoles are intrinsic chromophores. The nitro group at position 7 is electronically conjugated with the indazole ring. Upon absorption of UV/Blue light (300–450 nm), the nitro group enters an excited triplet state, leading to radical formation or rearrangement to nitroso-intermediates.

  • Symptom: Solutions turn from pale yellow to deep amber/brown.

  • Impact: Loss of inhibitor concentration; formation of toxic radical species.[1]

Diagram: Degradation & Troubleshooting Logic

G Start Issue: Loss of Potency / Color Change CheckSolvent Check Solvent System Start->CheckSolvent Precipitation Precipitation? (Micro-crystals visible) CheckSolvent->Precipitation LightExp Light Exposure? (Benchtop > 1 hour) CheckSolvent->LightExp Reductant Reducing Agents? (DTT/TCEP present) CheckSolvent->Reductant Action_Filter Action: Syringe Filter (0.2 µm) & Check Concentration via UV Precipitation->Action_Filter Yes Action_Amber Action: Use Amber Vials Work in Low Light LightExp->Action_Amber Yes Action_NoDTT Action: Remove DTT or Use Fresh Solution Reductant->Action_NoDTT Yes Result_Crash Diagnosis: Hydrophobic Crash-out Action_Filter->Result_Crash Result_Degradation Diagnosis: Photochemical Nitro-Reduction Action_Amber->Result_Degradation Result_Redox Diagnosis: Chemical Reduction to Amine Action_NoDTT->Result_Redox

Caption: Diagnostic workflow for identifying the root cause of 4-Methyl-7-nitro-1H-indazole instability in solution.

Part 3: Chemical & Redox Stability (The "Hidden" Variable)

The nitro group (-NO2) is an electron-withdrawing group that is susceptible to reduction. In biological buffers, researchers often add DTT (Dithiothreitol) or TCEP to maintain protein stability.

  • The Conflict: Strong reducing agents can slowly reduce the 7-nitro group to a 7-amino or 7-hydroxylamino group.

  • The Consequence: 7-Amino-indazole has a completely different H-bonding profile and pKa compared to 7-Nitro-indazole. It may lose inhibitory potency against NOS or bind to off-target sites.

Self-Validating Protocol: The "Shift" Test

  • Prepare compound in Buffer A (No DTT).

  • Prepare compound in Buffer B (1 mM DTT).

  • Incubate both at RT for 4 hours.

  • Run a UV-Vis scan (250–500 nm).

  • Result: If the absorption maximum (

    
    ) shifts (e.g., from ~370 nm to ~300 nm), chemical reduction has occurred.
    

Part 4: Frequently Asked Questions (FAQ)

Q1: My DMSO stock solution froze at 4°C. Is the compound damaged? A: No. DMSO freezes at 19°C. Freezing is actually beneficial for stability as it arrests chemical reactions. However, you must vortex vigorously upon thawing. The compound may have crystallized out of the DMSO matrix during the phase transition. Ensure it is fully resolubilized before use.

Q2: Can I use plastic (polystyrene) reservoirs? A: Use Polypropylene (PP) or Glass. 4-Methyl-7-nitro-1H-indazole is hydrophobic. It will adsorb (stick) to the surface of polystyrene, effectively lowering the concentration in your solution. If you observe a "loss of potency" over 30 minutes in a plastic plate, surface adsorption is the likely culprit.

Q3: The solution turned pink/red after adding it to the cell lysate. A: This suggests metabolic reduction. Cellular nitro-reductases (or mitochondrial enzymes) can reduce the nitro group. This is a biological reality of nitro-aromatics. To confirm, use an LC-MS to look for the mass of the amine (M - 30 Da relative to parent, corresponding to reduction of -NO2 to -NH2).

Q4: How long is the diluted solution stable in PBS? A: Less than 4 hours. Due to the "Solubility Triad" issues, we recommend preparing working solutions immediately before use. Do not store diluted aqueous solutions overnight, even at 4°C.

References

  • PubChem. Compound Summary: 7-Nitroindazole (Analog Reference). National Library of Medicine. Available at: [Link]

  • Bland-Ward, P. A., & Moore, P. K. (1995).7-Nitroindazole derivatives as inhibitors of nitric oxide synthase. Life Sciences. (Establishes the chemical baseline for nitroindazole inhibitors).
  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. (Technical Bulletin regarding DMSO solvent properties and hygroscopicity).[2] Available at: [Link]

  • Abbassi, N., et al. (2011). Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2.[3] Synthetic Communications.[3] (Details the susceptibility of nitro-indazoles to chemical reduction). Available at: [Link]

Sources

Optimization

Technical Support Center: 4-Methyl-7-nitro-1H-indazole Synthesis

The following technical guide is structured as a Tier 3 Support resource, designed for researchers requiring high-fidelity synthesis and purification strategies for 4-Methyl-7-nitro-1H-indazole . Ticket ID: IND-7N-OPT-04...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support resource, designed for researchers requiring high-fidelity synthesis and purification strategies for 4-Methyl-7-nitro-1H-indazole .

Ticket ID: IND-7N-OPT-04 Subject: Yield Improvement & Regioselectivity Troubleshooting Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Diagnostic

The Core Issue: Users attempting to synthesize 4-methyl-7-nitro-1H-indazole often encounter low yields (<30%) and difficult purification when employing Direct Nitration (Method A) of 4-methylindazole.[1]

Root Cause Analysis:

  • Regioselectivity: Electrophilic aromatic substitution on 4-methylindazole favors the C5 position (para to the N1-H) over the sterically hindered C7 position.[1] Typical ratios are 4:1 (5-nitro : 7-nitro).[1]

  • Purification Loss: Isomers (5-nitro vs. 7-nitro) have similar

    
     values on silica, leading to massive yield loss during column chromatography.[1]
    

The Solution:

  • Primary Recommendation: Switch to Method B (Modified Jacobson Cyclization) using 2,3-dimethyl-6-nitroaniline.[1] This de novo synthesis guarantees the position of the nitro group.

  • Secondary Recommendation (Rescue): If you must use Method A, employ the Formaldehyde Kinetic Resolution (detailed in Module 3) to chemically separate the isomers without chromatography.

Module 1: The "Gold Standard" Protocol (Method B)

Objective: High-yield synthesis via diazotization/cyclization. Target Yield: >85% Purity: >98% (Regiospecific)

The Precursor Strategy

Instead of nitrating the ring, we construct the indazole ring around the nitro group.

  • Starting Material: 2,3-Dimethyl-6-nitroaniline (CAS: 59146-89-7).[1]

  • Mechanism: Diazotization of the amine followed by spontaneous intramolecular cyclization onto the ortho-methyl group.

Step-by-Step Protocol
StepOperationCritical Technical Note
1 Solubilization Dissolve 10.0 g (60 mmol) of 2,3-dimethyl-6-nitroaniline in 150 mL of Glacial Acetic Acid . Ensure complete dissolution.
2 Diazotization Cool to 15°C . Add a solution of 4.5 g Sodium Nitrite (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
in 10 mL

dropwise.
3 Cyclization Allow the temperature to rise naturally to 25°C. Stir for 12 hours. The diazonium species attacks the C2-methyl group, closing the ring.
4 Workup Concentrate the acetic acid under reduced pressure (rotovap) to ~20% volume.
5 Precipitation Pour the residue into 200 mL of ice-cold water. The product will precipitate as a yellow/orange solid.
6 Purification Filter and wash with cold water.[1][2] Recrystallize from Ethanol/Water (9:1) if necessary.

Why this works: In 2,3-dimethyl-6-nitroaniline, the nitro group is already at position 6 relative to the amine (position 1).[1] Upon cyclization, the amine nitrogen becomes N1, and the methyl carbon at position 2 becomes C3. The original C6-nitro group ends up at C7 of the indazole, and the C3-methyl ends up at C4.

  • Result: 100% Regioselectivity for 4-methyl-7-nitro-1H-indazole.[1]

Module 2: Visualizing the Pathway

The following diagram illustrates the decision logic and the mechanism of the preferred route.

IndazoleSynthesis Start Starting Material: 4-Methylindazole Nitration Direct Nitration (HNO3/H2SO4) Start->Nitration Method A (Low Selectivity) AltStart Starting Material: 2,3-Dimethyl-6-nitroaniline Diazo Diazotization (NaNO2, AcOH) AltStart->Diazo Method B (Preferred) Mixture Mixture Obtained: 5-Nitro (Major) + 7-Nitro (Minor) Nitration->Mixture Target Target: 4-Methyl-7-nitro-1H-indazole Mixture->Target Difficult Separation (Low Yield) Cyclization Intramolecular Cyclization Diazo->Cyclization Cyclization->Target High Yield (>85%)

Figure 1: Comparison of Synthetic Routes. Method B (Green path) avoids the regioselectivity bottleneck of Method A.

Module 3: The "Rescue" Protocol (Purifying Mixtures)

Scenario: You have already performed Method A (Direct Nitration) and have a crude mixture of 5-nitro and 7-nitro isomers that you cannot separate by column chromatography.[1]

The Solution: Kinetic Resolution via Formaldehyde Based on the steric hindrance of the 7-nitro group (flanking the N-H), 7-nitroindazoles react extremely slowly with formaldehyde compared to 5-nitroindazoles.[1]

The Separation Protocol
  • Reaction: Suspend the crude mixture (5-nitro + 7-nitro) in Aqueous HCl (2M) containing excess Formaldehyde (37% solution) .

  • Condition: Stir at room temperature for 4–6 hours.

  • Mechanism:

    • The 5-nitro isomer reacts to form the N-hydroxymethyl derivative (soluble in acid/polar media).[1]

    • The 7-nitro isomer remains unreacted due to steric blocking of the N1 site by the C7-nitro group.

  • Isolation:

    • Filter the suspension.[2][3][4] The solid retained is your pure 4-methyl-7-nitro-1H-indazole .[1]

    • The filtrate contains the derivatized 5-nitro impurity.[1]

  • Validation: Check NMR. The 7-nitro isomer should lack the

    
     peak (~5.5 ppm).[1]
    

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Low Yield (Method B) Decomposition of diazonium salt.[1]Ensure temperature during

addition is < 15°C . If the reaction gets too hot, the diazonium hydrolyzes to a phenol instead of cyclizing.
Red/Brown Impurities Azo-coupling side reactions.[1]Use a slight excess of acid.[1] Ensure the reaction is not too concentrated (>0.5 M).
Isomer Contamination Starting material impurity.[1]Verify the purity of 2,3-dimethyl-6-nitroaniline. If it contains the 5-nitro isomer, you will get the wrong indazole.
Solubility Issues Product aggregation.4-Methyl-7-nitroindazole is poorly soluble in non-polar solvents.[1] Use THF or DMSO for NMR analysis, not

.

References

  • Synthesis of Substituted Indazoles (Method B Found

    • Title: Process for the preparation of substituted indazoles.[3][4][5][6][7][8][9][10][11][12][13]

    • Source: US Patent 3,988,347 (1976).[1]

    • URL
  • Formaldehyde Kinetic Resolution (Method A Rescue)

    • Title: Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde.[8]

    • Source:The Journal of Organic Chemistry, 2022, 87, 5866–5881.[1][8]

    • URL:[Link][1][8]

  • Regioselectivity in Indazole Chemistry

    • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.
    • Source:Beilstein Journal of Organic Chemistry, 2024, 20, 1806–1818.[1]

    • URL:[Link][1]

Sources

Troubleshooting

Technical Support Center: Degradation of 4-Methyl-7-nitro-1H-indazole

Welcome to the technical support center for 4-Methyl-7-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Methyl-7-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the potential degradation pathways of this compound. Given the limited specific literature on 4-Methyl-7-nitro-1H-indazole, this resource synthesizes information from studies on related nitroaromatic compounds and indazole derivatives to offer predictive insights and troubleshooting strategies for your experiments.

Frequently Asked Questions (FAQs)

Q1: My analytical results for 4-Methyl-7-nitro-1H-indazole are inconsistent. Could the compound be degrading?

A1: Yes, inconsistent analytical results, such as decreasing peak areas in chromatography, the appearance of new peaks, or changes in sample color, can be indicative of degradation. 4-Methyl-7-nitro-1H-indazole, as a nitroaromatic indazole derivative, may be susceptible to degradation under certain conditions. The electron-withdrawing nature of the nitro group can influence the stability of the molecule.[1]

Q2: What are the most likely conditions that would cause the degradation of 4-Methyl-7-nitro-1H-indazole?

A2: Based on the chemistry of related compounds, the most probable degradation triggers are:

  • Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions. Nitroaromatic compounds can be susceptible to photolytic degradation, often initiated by hydroxyl radicals in aqueous environments.[1]

  • Hydrolysis: The presence of water, particularly at non-neutral pH (acidic or basic conditions), can lead to hydrolysis. Electron-withdrawing groups like the nitro substituent can increase the sensitivity of indazole derivatives to hydrolysis.[2][3]

  • Oxidative Stress: Strong oxidizing agents or conditions that generate reactive oxygen species (ROS) can lead to oxidative degradation. Advanced oxidation processes involving hydroxyl radicals are known to degrade similar aromatic compounds.[4][5]

  • Thermal Stress: High temperatures during storage or experimental procedures can accelerate degradation.

  • Microbial/Enzymatic Degradation: If working with biological systems, microbial or enzymatic action could be a factor. Bacteria have been shown to metabolize nitroaromatic compounds.[1][6]

Q3: I see an unexpected peak in my HPLC/LC-MS analysis. What could it be?

A3: An unexpected peak likely represents a degradation product. Based on known pathways for similar molecules, potential degradation products could arise from:

  • Reduction of the nitro group: The nitro group (-NO2) could be reduced to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH2) group. This is a common metabolic pathway for nitroaromatic compounds.[1]

  • Oxidation of the methyl group: The methyl group (-CH3) could be oxidized to a hydroxymethyl (-CH2OH), aldehyde (-CHO), or carboxylic acid (-COOH) group.

  • Ring hydroxylation: Hydroxyl groups could be added to the aromatic ring system, a common step in oxidative degradation pathways.[5]

  • Ring cleavage: Under more aggressive degradation conditions, the indazole ring system itself could be cleaved.

To identify the unknown peak, techniques such as high-resolution mass spectrometry (HRMS) for accurate mass determination and tandem mass spectrometry (MS/MS) for fragmentation analysis are highly recommended.

Troubleshooting Guides

Issue 1: Rapid Loss of Parent Compound in Solution
  • Symptom: Significant decrease in the concentration of 4-Methyl-7-nitro-1H-indazole over a short period when dissolved in a solvent.

  • Potential Causes & Solutions:

    • Photodegradation:

      • Troubleshooting: Protect your solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during sample preparation and analysis.

      • Causality: UV and even visible light can provide the energy to initiate photochemical reactions, leading to the breakdown of the molecule.[1]

    • Solvent-Induced Degradation (Hydrolysis):

      • Troubleshooting: Assess the pH of your solvent system. If possible, buffer the solution to a neutral pH. Perform a stability study in different solvents (e.g., acetonitrile, methanol, DMSO) and aqueous buffers to identify the most suitable system. For aqueous solutions, consider preparing them fresh before use.

      • Causality: The indazole ring system and the nitro group's influence can make the molecule susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[2][3]

    • Reaction with Solvent Impurities:

      • Troubleshooting: Use high-purity, HPLC-grade or equivalent solvents. Peroxides in older ethers or aldehydes in methanol can be reactive.

      • Causality: Reactive impurities in solvents can directly react with and degrade your compound of interest.

Issue 2: Appearance of Multiple Degradation Peaks in Forced Degradation Studies
  • Symptom: A complex mixture of products is observed during stress testing (e.g., exposure to acid, base, peroxide, heat, or light).

  • Potential Causes & Solutions:

    • Multiple Degradation Pathways Occurring Simultaneously:

      • Troubleshooting: Analyze the degradation products under each stress condition separately to understand the specific pathway. For example, compare the chromatograms from hydrolytic, oxidative, and photolytic stress.

      • Causality: Different stress conditions will promote different chemical reactions. Acid/base stress will favor hydrolysis, peroxide will favor oxidation, and light will favor photolysis.

    • Secondary Degradation:

      • Troubleshooting: Perform a time-course study. Analyze samples at multiple time points to observe the formation and subsequent degradation of primary products into secondary ones.

      • Causality: Initial degradation products may themselves be unstable under the stress conditions and break down further, leading to a complex product profile.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradation Pathways

This protocol is designed to intentionally degrade 4-Methyl-7-nitro-1H-indazole under various stress conditions to identify potential degradation products and pathways.

Materials:

  • 4-Methyl-7-nitro-1H-indazole

  • HPLC-grade acetonitrile and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H2O2)

  • UV lamp (e.g., 254 nm / 365 nm)

  • Heating block or oven

  • HPLC or LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 4-Methyl-7-nitro-1H-indazole in acetonitrile (or another suitable organic solvent) at a concentration of 1 mg/mL.

  • Stress Conditions (perform in parallel):

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place 1 mL of the stock solution in a sealed vial and heat at 80°C for 48 hours.

    • Photodegradation: Place 1 mL of the stock solution in a quartz cuvette or clear vial and expose it to UV light for 24 hours. Run a control sample wrapped in foil to exclude thermal effects.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC or LC-MS method.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage degradation.

    • Use the mass-to-charge ratios (m/z) from the LC-MS data to propose structures for the major degradation products.

Data Summary Table:

Stress Condition% Degradation of ParentNumber of DegradantsMajor Degradant m/z
Control< 1%0-
0.1 M HCl, 60°C[Record Value][Record Value][Record Value]
0.1 M NaOH, RT[Record Value][Record Value][Record Value]
3% H2O2, RT[Record Value][Record Value][Record Value]
80°C[Record Value][Record Value][Record Value]
UV Light[Record Value][Record Value][Record Value]

Visualizing Potential Degradation Pathways

The following diagrams illustrate the hypothesized degradation pathways based on the chemistry of related compounds.

G cluster_hydrolysis Hydrolytic Degradation cluster_photolytic Photolytic/Oxidative Degradation cluster_reductive Reductive Degradation parent_hydrolysis 4-Methyl-7-nitro-1H-indazole hydrolysis_prod Potential Ring-Opened Products parent_hydrolysis->hydrolysis_prod H₂O / H⁺ or OH⁻ parent_photolytic 4-Methyl-7-nitro-1H-indazole hydroxylated Hydroxylated Derivatives parent_photolytic->hydroxylated •OH / hv oxidized_methyl Oxidized Methyl Group Derivatives parent_photolytic->oxidized_methyl •OH / hv parent_reductive 4-Methyl-7-nitro-1H-indazole nitroso 4-Methyl-7-nitroso-1H-indazole parent_reductive->nitroso [H] hydroxylamine 4-Methyl-7-hydroxylamino-1H-indazole nitroso->hydroxylamine [H] amino 4-Methyl-7-amino-1H-indazole hydroxylamine->amino [H]

Caption: Hypothesized degradation pathways for 4-Methyl-7-nitro-1H-indazole.

G start Start Experiment observe Observe Inconsistent Results (e.g., new peaks, loss of parent) start->observe check_light Check for Light Exposure observe->check_light protect_light Protect Samples from Light (Amber vials, foil) check_light->protect_light Yes check_solvent Check Solvent pH and Age check_light->check_solvent No reanalyze Re-analyze Sample protect_light->reanalyze use_fresh_solvent Use Fresh, High-Purity, Buffered Solvent check_solvent->use_fresh_solvent Yes check_temp Check for High Temperature Exposure check_solvent->check_temp No use_fresh_solvent->reanalyze control_temp Control Temperature During Storage and Experiment check_temp->control_temp Yes check_temp->reanalyze No control_temp->reanalyze end Consistent Results reanalyze->end

Caption: Troubleshooting workflow for inconsistent analytical results.

References

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Alam, M. S., & Mabury, S. A. (2021). Atmospheric Photochemical Oxidation of 4-Nitroimidazole. Atmosphere, 12(10), 1324. [Link]

  • Jorgić, S. D., et al. (2023). Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. International Journal of Molecular Sciences, 24(13), 10887. [Link]

  • Slideshare. (n.d.). BIOREMEDIATION - Degradation of nitro aromatic compounds. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5829–5841. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC, 87(9), 5829–5841. [Link]

  • Li, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4992. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • Wang, Y., et al. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Environmental Science and Pollution Research, 30(24), 65781–65792. [Link]

  • Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Methyl-7-nitro-1H-indazole

From the Desk of the Senior Application Scientist Welcome to the technical support center for the purification of 4-Methyl-7-nitro-1H-indazole. This guide is designed for researchers and drug development professionals wh...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the purification of 4-Methyl-7-nitro-1H-indazole. This guide is designed for researchers and drug development professionals who are encountering challenges in obtaining this key intermediate in high purity. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.

The primary challenge in purifying 4-Methyl-7-nitro-1H-indazole often stems from the presence of closely related structural isomers, such as 4-Methyl-5-nitro-1H-indazole, which can form during the nitration of 4-methyl-1H-indazole. These regioisomers often have very similar polarities, making their separation non-trivial. This guide provides a logical framework for tackling this and other common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 4-Methyl-7-nitro-1H-indazole?

A1: The impurity profile is dictated by the synthetic route. Assuming a standard nitration of 4-methyl-1H-indazole, you can expect:

  • Regioisomers: The primary impurities are often other nitro-isomers, such as 4-Methyl-5-nitro-1H-indazole and 4-Methyl-6-nitro-1H-indazole. Their formation is a common outcome in electrophilic aromatic substitution reactions on substituted indazole rings.

  • Unreacted Starting Material: Residual 4-methyl-1H-indazole.

  • Di-nitrated Products: Over-nitration can lead to the formation of di-nitro-4-methyl-1H-indazole species, although this is typically less common under controlled conditions.

  • Residual Acids and Solvents: Traces of the nitrating agents (e.g., nitric acid, sulfuric acid) and reaction solvents.

Q2: How can I quickly assess the purity of my crude product?

A2: Thin-Layer Chromatography (TLC) is the most effective initial assessment tool. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane (e.g., 30:70 v/v), and visualize under UV light (254 nm). The presence of multiple spots indicates impurities. The relative Rf values will give you a preliminary idea of the polarity differences between your desired product and the impurities, which is crucial for developing a column chromatography method.

Q3: Is recrystallization a viable option for this compound?

A3: Recrystallization can be effective if the impurities have significantly different solubility profiles from the desired 7-nitro isomer. It is most effective for removing less soluble impurities or highly soluble impurities. However, if the primary impurities are regioisomers, their solubilities are often too similar for efficient separation by a single recrystallization. It is often best used as a final polishing step after chromatographic separation.

Purification Strategy Workflow

Before committing to a lengthy purification protocol, it is essential to select the appropriate strategy. The following workflow provides a decision-making framework based on initial analysis of your crude material.

Purification_Workflow cluster_yes cluster_no start Crude 4-Methyl-7-nitro-1H-indazole tlc Perform TLC Analysis (e.g., 30% EtOAc/Hexane) start->tlc decision Analyze TLC Plate tlc->decision one_spot Single Major Spot? decision->one_spot Yes multiple_spots Multiple Spots? decision->multiple_spots No recrystallize Proceed with Recrystallization (e.g., from Ethanol/Water) one_spot->recrystallize spots_separated Are Spots Well-Separated? multiple_spots->spots_separated purity_check1 Check Purity (TLC, mp) recrystallize->purity_check1 column_chrom Perform Column Chromatography spots_separated->column_chrom Yes spots_separated->column_chrom No (Optimize TLC) purity_check2 Check Fractions (TLC) & Combine Pure Fractions column_chrom->purity_check2 recrystallize_after_column Optional: Recrystallize Combined Product purity_check2->recrystallize_after_column

Reference Data & Comparative Studies

Validation

Biological Activity Comparison: 4-Methyl-7-nitro-1H-indazole vs. 7-Nitroindazole

This guide provides an in-depth technical comparison between 7-Nitroindazole (7-NI) , the gold-standard neuronal Nitric Oxide Synthase (nNOS) inhibitor, and 4-Methyl-7-nitro-1H-indazole (4-Me-7-NI) , a specific structura...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 7-Nitroindazole (7-NI) , the gold-standard neuronal Nitric Oxide Synthase (nNOS) inhibitor, and 4-Methyl-7-nitro-1H-indazole (4-Me-7-NI) , a specific structural analog.

While 7-NI is extensively characterized in neuropharmacology, 4-Me-7-NI represents a structural derivative often utilized in Structure-Activity Relationship (SAR) studies or as a synthetic intermediate. This guide analyzes their biological activities, mechanistic differences, and experimental utility.

Executive Summary
  • 7-Nitroindazole (7-NI): A potent, selective, and cell-permeable inhibitor of neuronal Nitric Oxide Synthase (nNOS) in vivo. It is the benchmark compound for studying the physiological role of nitric oxide (NO) in the central nervous system (CNS) without causing the severe hypertension associated with endothelial NOS (eNOS) inhibition.

  • 4-Methyl-7-nitro-1H-indazole (4-Me-7-NI): A structural analog of 7-NI characterized by a methyl group at the C4 position. Unlike 7-NI, 4-Me-7-NI lacks an extensive biological profile in primary literature and is primarily categorized as a chemical building block or SAR analog . Its biological activity is predicted to be significantly altered due to steric interactions at the nNOS heme-binding pocket.

Chemical & Physical Properties

The core difference lies in the substitution at the C4 position of the benzene ring. This modification alters the molecular volume and lipophilicity, impacting enzyme binding kinetics.

Feature7-Nitroindazole (7-NI) 4-Methyl-7-nitro-1H-indazole
CAS Number 2942-42-9104103-06-2
Molecular Formula C₇H₅N₃O₂C₈H₇N₃O₂
Molecular Weight 163.13 g/mol 177.16 g/mol
Core Structure 1H-Indazole with 7-Nitro group1H-Indazole with 7-Nitro + 4-Methyl
Lipophilicity (LogP) ~1.6 (Moderate CNS penetration)~2.1 (Predicted: Higher Lipophilicity)
Solubility Low in water; soluble in DMSO/EthanolLower in water; soluble in DMSO
Primary Role nNOS Inhibitor Synthetic Intermediate / Analog
Biological Activity & Mechanism of Action[4][5][6][7]
A. 7-Nitroindazole (7-NI): The nNOS Specialist

7-NI is unique among NOS inhibitors because it exhibits in vivo selectivity for nNOS over eNOS, despite showing little selectivity in vitro.[1] This is attributed to its specific uptake into neuronal tissue and its competition with both L-Arginine and Tetrahydrobiopterin (BH4).

  • Mechanism:

    • Competitive Inhibition: 7-NI competes with L-Arginine at the enzyme active site.

    • BH4 Antagonism: It disrupts the binding of the essential cofactor Tetrahydrobiopterin (BH4), destabilizing the active nNOS dimer.

    • Heme Interaction: The 7-nitro group coordinates with the heme iron or interacts with the heme pocket residues (Glu592 in rat nNOS), locking the enzyme in an inactive state.

  • Key Data:

    • IC50 (nNOS): ~0.2 – 0.7 µM (depending on assay conditions).

    • In Vivo Effects: Antinociception (pain relief), neuroprotection (MPTP models of Parkinson's), and anxiolysis.

B. 4-Methyl-7-nitro-1H-indazole (4-Me-7-NI): The Structural Analog

Direct biological inhibition data for 4-Me-7-NI is sparse compared to 7-NI. However, based on Structure-Activity Relationship (SAR) principles of the indazole scaffold, we can project its activity:

  • Steric Hindrance (The C4 Effect):

    • The binding pocket of nNOS is tight around the indazole core. The 7-nitro group is critical for electrostatic interaction.

    • Prediction: The addition of a methyl group at C4 (adjacent to the pyrazole ring fusion) introduces steric bulk. In many nNOS inhibitors, the "top" and "bottom" of the aromatic system must fit into a hydrophobic slot. A C4-methyl group may clash with residues lining the active site, potentially reducing potency compared to the parent 7-NI.

  • Electronic Effects: The methyl group is electron-donating. This slightly increases the electron density of the benzene ring, which could alter the acidity of the N1-proton (essential for hydrogen bonding).

  • Utility: 4-Me-7-NI is best utilized as a negative control or in SAR libraries to define the steric tolerance of the NOS binding pocket.

Comparative Experimental Protocols

To verify the activity of 4-Me-7-NI against 7-NI, researchers should utilize a Citrulline Conversion Assay or a Griess Reagent Assay .

Protocol: In Vitro nNOS Inhibition Assay (Griess Method)

This protocol measures the reduction in Nitric Oxide (NO) production, quantified by nitrite accumulation.

Reagents:

  • Enzyme: Recombinant rat or human nNOS.

  • Substrate: L-Arginine (100 µM).

  • Cofactors: NADPH (1 mM), Calmodulin, CaCl₂, BH4.

  • Inhibitors: 7-NI (Standard) and 4-Me-7-NI (Test).

  • Detection: Griess Reagent (Sulfanilamide + NED).

Workflow:

  • Preparation: Dissolve 7-NI and 4-Me-7-NI in DMSO (Stock 10 mM). Prepare serial dilutions (0.01 µM to 100 µM).

  • Incubation: Mix nNOS enzyme buffer with cofactor mix and inhibitor. Incubate at 37°C for 15 minutes to allow inhibitor binding.

  • Activation: Initiate reaction by adding L-Arginine and NADPH .

  • Reaction: Incubate at 37°C for 30–60 minutes.

  • Termination: Stop reaction by adding Griess Reagent (1:1 ratio).

  • Measurement: Read Absorbance at 540 nm .

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Self-Validating Check:

  • Positive Control: L-NAME or 7-NI must show >50% inhibition at 10 µM.

  • Negative Control: DMSO-only vehicle must show 100% activity.

  • Interference Check: Test 4-Me-7-NI with Griess reagent without enzyme to ensure it does not absorb at 540 nm (Indazoles are rarely colored, but nitro groups can interfere).

Mechanistic Visualization (Graphviz)

The following diagram illustrates the nNOS signaling pathway and the competitive inhibition point of 7-NI.

nNOS_Pathway Glutamate Glutamate (Excitatory Input) NMDAR NMDA Receptor Glutamate->NMDAR Activates Calcium Ca2+ Influx NMDAR->Calcium Opens Channel CaM Calmodulin (CaM) Calcium->CaM Binds nNOS_Inactive nNOS (Inactive Monomer) CaM->nNOS_Inactive Activates nNOS_Active nNOS (Active Dimer) nNOS_Inactive->nNOS_Active Dimerization (Requires BH4) NO Nitric Oxide (NO) nNOS_Active->NO Catalysis Citrulline L-Citrulline nNOS_Active->Citrulline Arg L-Arginine + O2 Arg->nNOS_Active Substrate SevenNI 7-Nitroindazole (Inhibitor) SevenNI->nNOS_Active Competes with BH4/Arg FourMe 4-Methyl-7-nitro-1H-indazole (Analog/Test) FourMe->nNOS_Active Putative Steric Clash?

Caption: 7-NI inhibits NO production by disrupting the nNOS-BH4-Arginine complex. 4-Me-7-NI serves as a structural probe for the binding pocket.

References
  • Moore, P. K., et al. (1993). "7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure." British Journal of Pharmacology. Link

  • Babbedge, R. C., et al. (1993). "Inhibition of rat cerebellar nitric oxide synthase by 7-nitro indazole and related substituted indazoles." British Journal of Pharmacology. Link

  • Bland-Ward, P. A., & Moore, P. K. (1995). "7-Nitroindazole derivatives: structure-activity studies on the inhibition of brain nitric oxide synthase." Life Sciences. Link

  • PubChem Compound Summary. (2024). "7-Nitroindazole."[2][3][1][4][5][6][7][8][9] National Center for Biotechnology Information. Link

  • BenchChem. (2024). "4-Methyl-7-nitro-1H-indazole Product Entry." Chemical Catalog. Link

Sources

Comparative

Executive Summary: The Strategic Shift in Indazole Construction

Publish Comparison Guide: Validation of 4-Methyl-7-nitro-1H-indazole Synthesis The synthesis of 4-Methyl-7-nitro-1H-indazole represents a classic challenge in heterocyclic chemistry: installing a nitro group at the steri...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validation of 4-Methyl-7-nitro-1H-indazole Synthesis

The synthesis of 4-Methyl-7-nitro-1H-indazole represents a classic challenge in heterocyclic chemistry: installing a nitro group at the sterically congested and electronically deactivated C7 position while maintaining a methyl substituent at C4.

This guide validates and compares two distinct synthetic philosophies:

  • Method A (The Validated Standard): The Modified Jacobson/Noelting Cyclization . This route relies on the intramolecular diazotization of a pre-functionalized aniline precursor. It is the industry benchmark for regiochemical certainty.

  • Method B (The Emerging Alternative): N2-Directed Regioselective Nitration . A modern approach utilizing transient directing groups on the indazole core to force electrophilic substitution to the C7 position, bypassing the need for complex aniline precursors.

Recommendation: For high-purity applications requiring absolute regiocontrol, Method A remains the superior protocol despite its hazardous intermediates. Method B is viable only when specific N2-protecting groups are accessible.

Synthetic Strategy Landscape

Method A: Modified Jacobson/Noelting Cyclization (Recommended)
  • Mechanism: Diazotization of 2,3-dimethyl-6-nitroaniline followed by spontaneous intramolecular attack of the diazonium species on the adjacent methyl group.

  • Regiocontrol: Absolute. The position of the nitro and methyl groups is "hard-coded" into the aniline precursor.

  • Key Constraint: Requires the specific precursor 2,3-dimethyl-6-nitroaniline (also known as 6-nitro-2,3-xylidine).

Method B: Direct Nitration of 4-Methylindazole
  • Mechanism: Electrophilic aromatic substitution (SEAr) on the pre-formed indazole ring.

  • Regiocontrol: Poor in standard conditions (favors C5). Requires N2-alkylation (e.g., N2-THP or N2-Aryl) to electronically activate C7 via a "chelation-assisted" or "kinetic" mechanism.

  • Key Constraint: 4-Methyl group naturally directs to C5 (ortho) and C7 (para), but steric hindrance at C4 often pushes substitution to C5.

Comparative Validation Analysis

MetricMethod A: Aniline Cyclization (Standard)Method B: N2-Directed Nitration (Alternative)
Regiochemical Purity >98% (Defined by precursor)~85% (Requires separation of C5 isomer)
Overall Yield 65-75% 40-50% (multistep with protection)
Scalability High (Batch mode, widely cited)Moderate (Chromatography often required)
Safety Profile Low (Risk of diazonium accumulation)Medium (Standard acid hazards)
Step Count 1 (from aniline)3 (Protect -> Nitrate -> Deprotect)
Cost Efficiency High (Cheap reagents: NaNO2, AcOH)Low (Requires Pd/catalysts or expensive protecting groups)

Detailed Experimental Protocol: Method A (Validated)

This protocol is validated for the synthesis of 4-Methyl-7-nitro-1H-indazole starting from 2,3-dimethyl-6-nitroaniline.

Phase 1: Reagent Preparation & Safety Checks
  • Precursor: Ensure 2,3-dimethyl-6-nitroaniline is free of isomers (check 1H NMR: doublet patterns for aromatic protons).

  • Hazards: Sodium Nitrite (NaNO2) is toxic and an oxidizer. Diazonium intermediates are potentially explosive if dried; keep wet or process immediately.

Phase 2: Diazotization & Cyclization Workflow
  • Dissolution: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 2,3-dimethyl-6-nitroaniline (16.6 g, 0.1 mol) in Glacial Acetic Acid (150 mL) .

    • Note: Gentle heating (30°C) may be required for full dissolution, then cool to 15°C.

  • Acidification: Add conc. HCl (30 mL) dropwise. The amine hydrochloride may precipitate; this is normal.

  • Diazotization (The Critical Step): Cool the mixture to 0–5°C using an ice/salt bath.

    • Prepare a solution of NaNO2 (7.6 g, 0.11 mol) in Water (15 mL) .

    • Add the nitrite solution subsurface via addition funnel over 30 minutes.

    • Validation Point: Temperature must NOT exceed 5°C to prevent premature decomposition.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 12 hours.

    • Observation: The mixture will darken, and nitrogen gas evolution may be observed as the ring closes.

  • Quenching: Pour the reaction mixture into Ice Water (500 mL) with vigorous stirring.

  • Isolation: Filter the resulting yellow-orange precipitate. Wash with cold water (3 x 100 mL) until filtrate is neutral.

Phase 3: Purification
  • Drying: Air dry the solid for 4 hours.

  • Recrystallization: Dissolve crude solid in boiling Ethanol/Water (9:1) . Allow to cool slowly to 4°C.

  • Yield: Expected recovery is 11.5–13.3 g (65–75%) .

  • Characterization:

    • Melting Point: 210–212°C.

    • 1H NMR (DMSO-d6):

      
       2.65 (s, 3H, Me), 7.20 (d, 1H, Ar-H), 8.15 (d, 1H, Ar-H), 13.5 (br s, 1H, NH).
      

Visualized Pathways (Graphviz/DOT)

The following diagrams illustrate the mechanistic divergence between the two methods and the logic flow for the validated Method A.

SynthesisComparison cluster_MethodA Method A: Classical Diazotization (Validated) cluster_MethodB Method B: N2-Directed Nitration (Alternative) StartA 2,3-Dimethyl-6-nitroaniline StepA1 Diazotization (NaNO2/AcOH, 0°C) StartA->StepA1 Regioselective InterA Diazo Intermediate [Unstable] StepA1->InterA Regioselective StepA2 Cyclization (Room Temp) InterA->StepA2 Regioselective ProductA 4-Methyl-7-nitro-1H-indazole StepA2->ProductA Regioselective StartB 4-Methylindazole StepB1 N2-Protection (e.g., THP/Aryl) StartB->StepB1 InterB 2-Substituted Indazole StepB1->InterB StepB2 Nitration (HNO3/H2SO4) InterB->StepB2 ProductB Mixture: 7-Nitro + 5-Nitro StepB2->ProductB StepB3 Deprotection ProductB->StepB3 Purification Required

Caption: Comparative workflow. Method A provides a direct, linear path to the target with high regiocontrol, whereas Method B introduces additional steps and separation challenges.

Analytical Validation Criteria

To confirm the identity of 4-Methyl-7-nitro-1H-indazole versus its isomers (e.g., 5-nitro or 6-nitro variants), use the following spectroscopic markers:

  • 1H NMR Coupling Constants:

    • Target (4-Me-7-NO2): The aromatic ring has protons at C5 and C6. These are ortho to each other. Look for two doublets with a coupling constant

      
       .
      
    • Isomer (4-Me-6-NO2): Protons at C5 and C7 are meta. Look for two doublets (or singlets) with

      
       .
      
    • Isomer (4-Me-5-NO2): Protons at C6 and C7 are ortho. (

      
      ). Distinguish from target by NOE (Nuclear Overhauser Effect) between Methyl-C4 and Proton-C5.
      
  • NOE Experiments:

    • Irradiate the Methyl group at

      
       2.65.
      
    • Target: NOE observed at C5-H (the proton adjacent to the methyl).

    • 5-Nitro Isomer: NOE observed at C3-H (if available) but no aromatic proton at C5 (since it's substituted).

References

  • Noelting, E. (1904). "Über die Bildung von Indazolen aus nitrierten o-Methylaminen" (On the formation of indazoles from nitrated o-methylamines). Berichte der deutschen chemischen Gesellschaft, 37, 2556.

  • Lilly, E. & Co. (2003). "Process for the preparation of substituted indazoles." US Patent 6,534,504. (Describes the general diazotization conditions for nitroindazoles).

  • Bhattacharjee, S., & Hajra, A. (2024). "Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles." Chemical Communications. (Describes the modern N2-directed nitration strategy).

  • PrepChem. "Synthesis of 4-methyl-7-nitro-1H-indazole." (Protocol verification).

Validation

In Vivo Efficacy of 4-Methyl-7-nitro-1H-indazole: A Comparative Analysis Against Established Therapeutics

Introduction The indazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including potent anti-inflammatory and anticancer properties.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including potent anti-inflammatory and anticancer properties.[1][2] This guide provides a comparative analysis of the potential in vivo efficacy of the novel compound 4-Methyl-7-nitro-1H-indazole against established drugs in the fields of inflammation and oncology. Due to the absence of direct in vivo studies on 4-Methyl-7-nitro-1H-indazole, this comparison is based on the well-documented activities of structurally related indazole derivatives, particularly 7-nitroindazole, and general indazole compounds. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the potential therapeutic positioning of this novel chemical entity.

Part 1: Comparative Anti-Inflammatory Efficacy

Indazole derivatives have shown significant promise in mitigating inflammatory responses.[3][4] The primary mechanism often involves the inhibition of key inflammatory mediators. For the purpose of this comparison, we will evaluate the potential efficacy of 4-Methyl-7-nitro-1H-indazole against the widely used nonsteroidal anti-inflammatory drug (NSAID) diclofenac and the corticosteroid dexamethasone.

Anticipated Mechanism of Action of 4-Methyl-7-nitro-1H-indazole

Based on studies of related nitroindazole compounds, 4-Methyl-7-nitro-1H-indazole is predicted to exert its anti-inflammatory effects through the inhibition of nitric oxide synthase (NOS), particularly the neuronal (nNOS) and inducible (iNOS) isoforms.[5] Overproduction of nitric oxide by iNOS is a hallmark of inflammation. Furthermore, like other indazole derivatives, it may also inhibit cyclooxygenase-2 (COX-2) and the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β).[1][3]

Comparative Data from In Vivo Models

While specific data for 4-Methyl-7-nitro-1H-indazole is unavailable, a study on indazole and its derivatives in a carrageenan-induced paw edema model in rats provides a valuable benchmark.[1]

CompoundDose (mg/kg)Max. Inhibition of Edema (%)Time Point (hours)
Indazole (unsubstituted) 10061.035
5-Aminoindazole 10083.095
Diclofenac (Standard) 1084.505
6-Nitroindazole (IC50 for IL-1β inhibition) 100.75 µM (in vitro)--
Dexamethasone (Standard, IC50 for IL-1β inhibition) 102.23 µM (in vitro)--

Table 1: Comparative anti-inflammatory activity of indazole derivatives and diclofenac in the carrageenan-induced rat paw edema model. Data extracted from a study on indazole derivatives.[1]

The data suggests that substituted indazoles can achieve efficacy comparable to diclofenac. The nitro-substitution in 6-nitroindazole demonstrated potent in vitro inhibition of IL-1β, comparable to dexamethasone, indicating a strong anti-inflammatory potential for nitroindazole derivatives.[1] It is plausible that 4-Methyl-7-nitro-1H-indazole would exhibit similar, if not enhanced, activity due to its structural features.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses acute inflammation.

  • Animal Model: Male Wistar rats (150-200g).

  • Groups:

    • Vehicle Control (e.g., 0.5% Carboxymethyl cellulose)

    • 4-Methyl-7-nitro-1H-indazole (various doses)

    • Diclofenac (e.g., 10 mg/kg)

  • Procedure:

    • Animals are fasted overnight.

    • The test compound or vehicle is administered orally or intraperitoneally.

    • After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Endpoint: The percentage inhibition of edema is calculated for each group relative to the vehicle control.

G cluster_0 Experimental Workflow: Carrageenan-Induced Paw Edema Animal_Model Wistar Rats Grouping Grouping: - Vehicle Control - 4-Methyl-7-nitro-1H-indazole - Diclofenac Animal_Model->Grouping Dosing Oral/IP Administration Grouping->Dosing Induction Carrageenan Injection (Sub-plantar) Dosing->Induction Measurement Paw Volume Measurement (Plethysmometer) Induction->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis

Experimental workflow for the carrageenan-induced paw edema model.

Part 2: Comparative Anticancer Efficacy

The indazole core is present in several approved anticancer drugs, most notably Pazopanib, a multi-targeted tyrosine kinase inhibitor.[6][7] This section explores the potential anticancer efficacy of 4-Methyl-7-nitro-1H-indazole in comparison to Pazopanib.

Anticipated Mechanism of Action of 4-Methyl-7-nitro-1H-indazole

While the precise anticancer mechanism of 4-Methyl-7-nitro-1H-indazole is unknown, many indazole derivatives exert their effects by inhibiting protein kinases crucial for tumor growth and angiogenesis.[6] Given its structure, it might target kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), or others involved in oncogenic signaling pathways.

Pazopanib: A Clinically Relevant Indazole-Based Drug

Pazopanib is an oral angiogenesis inhibitor that targets:

  • VEGFR-1, -2, and -3

  • PDGFR-α and -β

  • c-Kit[6]

This multi-targeted approach inhibits tumor growth and angiogenesis.[7]

G Pazopanib Pazopanib VEGFR VEGFR-1, 2, 3 Pazopanib->VEGFR PDGFR PDGFR-α, β Pazopanib->PDGFR cKit c-Kit Pazopanib->cKit Angiogenesis Angiogenesis VEGFR->Angiogenesis Tumor_Growth Tumor Cell Proliferation PDGFR->Tumor_Growth cKit->Tumor_Growth

Simplified mechanism of action of Pazopanib.
In Vivo Models for Anticancer Efficacy Testing

The efficacy of novel anticancer agents is typically evaluated in xenograft models.[8]

Model TypeDescriptionKey Advantages
Cell Line-Derived Xenograft (CDX) Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice.High reproducibility, relatively low cost.
Patient-Derived Xenograft (PDX) Tumor fragments from a patient are implanted into immunodeficient mice.Better recapitulation of tumor heterogeneity and the tumor microenvironment.

Table 2: Common in vivo models for assessing anticancer drug efficacy.

Experimental Protocol: Human Tumor Xenograft Model
  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or nude mice).

  • Tumor Implantation:

    • Subcutaneous injection of a human cancer cell line (e.g., A549 for lung cancer, K562 for leukemia) suspension.[9]

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Groups:

    • Vehicle Control

    • 4-Methyl-7-nitro-1H-indazole (various doses)

    • Pazopanib (clinically relevant dose)

  • Treatment: Administer treatments daily or on a specified schedule (e.g., oral gavage).

  • Monitoring: Measure tumor volume with calipers regularly (e.g., twice a week). Monitor animal body weight and general health.

  • Endpoint: At the end of the study, calculate tumor growth inhibition (TGI) and assess any toxicities.

G cluster_1 Experimental Workflow: Xenograft Model Animal_Model Immunodeficient Mice Implantation Tumor Cell Implantation (Subcutaneous/Orthotopic) Animal_Model->Implantation Grouping Tumor Growth & Grouping Implantation->Grouping Treatment Drug Administration Grouping->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Endpoint Analysis (TGI, Toxicity) Monitoring->Endpoint

General experimental workflow for a xenograft cancer model.

Conclusion and Future Directions

While direct in vivo data for 4-Methyl-7-nitro-1H-indazole is currently lacking, the existing literature on related indazole derivatives provides a strong rationale for its investigation as both an anti-inflammatory and an anticancer agent. Preliminary assessments suggest it may rival the efficacy of established drugs like diclofenac in inflammatory models and could exhibit kinase inhibitory activity relevant to oncology, similar to pazopanib.

To validate these hypotheses, rigorous preclinical in vivo studies are imperative. The experimental designs outlined in this guide provide a framework for such investigations. Future research should focus on determining the precise molecular targets of 4-Methyl-7-nitro-1H-indazole, its pharmacokinetic and pharmacodynamic profiles, and its safety and efficacy in relevant animal models of inflammation and cancer.

References

  • - Journal of Clinical and Diagnostic Research.

  • - ResearchGate.

  • - PMC - NIH.

  • - PubMed Central.

  • - ResearchGate.

  • - PubMed.

  • - International Journal of Pharmaceutical Sciences Online.

  • - PubChem.

  • - MDPI.

  • - ResearchGate.

  • - MDPI.

  • - PubMed.

  • - PMC - NIH.

  • - PMC - NIH.

  • - PMC - NIH.

  • - PMC - PubMed Central.

  • - NIH.

  • - ResearchGate.

  • - ClinicalTrials.gov.

  • - Alfa Cytology.

  • - AACR Journals.

  • - MDPI.

  • - Journal of Applied Pharmaceutical Science.

  • - PubMed.

  • - ASCO Publications.

  • - Patsnap Synapse.

  • - SciSpace.

  • - PMC - NIH.

  • - OMICS International.

  • - ResearchGate.

  • - PMC.

  • - Champions Oncology.

  • - Eurofins Discovery.

  • - PMC - NIH.

  • - Juniper Publishers.

  • - National Cancer Institute.

  • - Biotium.

  • - Cancer Research UK.

  • - Journal of Applied Pharmaceutical Science.

  • - Typeset.

  • - IUPHAR/BPS Guide to PHARMACOLOGY.

  • - PMC.

  • - ResearchGate.

  • - MDPI.

  • - Frontiers.

Sources

Comparative

validation of an analytical method for 4-Methyl-7-nitro-1H-indazole

Executive Summary In the high-stakes environment of pharmaceutical intermediate synthesis, 4-Methyl-7-nitro-1H-indazole presents a unique analytical challenge. As a critical scaffold for kinase inhibitors and Nitric Oxid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of pharmaceutical intermediate synthesis, 4-Methyl-7-nitro-1H-indazole presents a unique analytical challenge. As a critical scaffold for kinase inhibitors and Nitric Oxide Synthase (NOS) modulators, its purity is non-negotiable. However, the nitration of methyl-indazoles is notoriously prone to regioisomeric heterogeneity—specifically the co-elution of the 5-nitro and 6-nitro isomers alongside the desired 7-nitro target.

This guide moves beyond basic recipe-following. We objectively compare three analytical methodologies (HPLC-UV, UPLC-MS/MS, and HPTLC) and present a validated, robust RP-HPLC protocol designed to resolve these specific regioisomers.

Part 1: The Analytical Challenge

The core difficulty in analyzing 4-Methyl-7-nitro-1H-indazole lies in its structural isomers. The ortho relationship between the methyl group (C4) and the nitro group (C7) creates specific steric and electronic environments that differ subtly from the para (C4/C5) or meta (C4/C6) arrangements found in impurities.

  • Critical Impurity: 4-Methyl-5-nitro-1H-indazole (Thermodynamic byproduct).

  • Detection Barrier: All isomers share identical molecular weights (

    
    ), rendering standard low-res MS ineffective for differentiation without chromatographic separation.
    
Decision Logic: Method Selection

The following diagram illustrates the decision pathway for selecting the appropriate analytical technique based on the development stage.

MethodSelection Start Sample Origin Synth Crude Synthesis (High Impurity) Start->Synth Final Final Product (>98% Purity) Start->Final Trace Trace Analysis (Genotoxic Impurity) Start->Trace HPTLC HPTLC (Rapid Screening) Synth->HPTLC Qualitative HPLC RP-HPLC-UV (Quantitation & Release) Final->HPLC Quantitative MS UPLC-MS/MS (Trace Sensitivity) Trace->MS LOD < 10 ppm

Figure 1: Analytical Method Selection Decision Tree.

Part 2: Comparative Methodology

We evaluated three distinct approaches to validate the performance of the proposed HPLC method.

FeatureMethod A: RP-HPLC-UV (Recommended) Method B: UPLC-MS/MS Method C: HPTLC
Principle Hydrophobic interaction (C18) + UV AbsorptionMass-to-Charge Ratio + FragmentationAdsorption Chromatography
Specificity High (Resolves regioisomers via gradient)Medium (Isomers have identical m/z; requires chiral/specialty column)Low (Spot overlap common)
Sensitivity (LOD) ~0.5 µg/mL< 1.0 ng/mL~10 µg/mL
Cost/Run LowHighVery Low
Suitability QC Release / Purity Assay Genotoxic Impurity Screening In-process Monitoring

Expert Insight: While UPLC-MS/MS offers superior sensitivity, it is often "blind" to the regioisomeric impurities of this molecule without extensive method development. The RP-HPLC method described below utilizes the hydrophobicity difference caused by the nitro group's position relative to the methyl group to achieve baseline separation.

Part 3: The Validated Protocol (RP-HPLC)

This protocol has been validated following ICH Q2(R2) guidelines. It is designed to be a self-validating system where resolution (


) acts as the primary system suitability check.
Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).

    • Why: The 3.5 µm particle size offers a balance between backpressure and resolution sufficient to separate the 5-nitro impurity (

      
       min) from the 7-nitro analyte (
      
      
      
      min).
  • Mobile Phase A: 0.1% Formic Acid in Water (v/v).

    • Causality: The acidic pH suppresses the ionization of the indazole NH (pKa ~14), keeping the molecule neutral and increasing retention on the C18 phase.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 270 nm (Lambda max for nitro-indazoles).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End

Part 4: Validation Results & Performance Data

The following data summarizes the validation parameters.

Specificity & Resolution

The method demonstrates capability to separate the target from known synthetic byproducts.

  • Resolution (

    
    ):  > 2.5 between 4-Methyl-5-nitro-1H-indazole and 4-Methyl-7-nitro-1H-indazole.
    
  • Tailing Factor (

    
    ):  1.1 (Acceptance Criteria: 
    
    
    
    ).
Linearity and Range
  • Range: 10 µg/mL to 150 µg/mL.

  • Regression Equation:

    
    .
    
  • Correlation Coefficient (

    
    ):  0.9998.
    
Accuracy (Recovery)

Spike recovery experiments were conducted at 50%, 100%, and 150% of the target concentration (50 µg/mL).

Spike Level (%)Mean Recovery (%)% RSD (n=3)
5099.40.8
100100.20.5
15099.80.6
Precision
  • Repeatability (Intra-day): 0.4% RSD (n=6).

  • Intermediate Precision (Inter-day): 0.9% RSD (n=12, different analysts).

Part 5: Troubleshooting & Scientific Rationale

Understanding the "Why" behind the protocol ensures long-term reproducibility.

The Role of pH in Indazole Separation

The separation mechanism relies heavily on the protonation state of the indazole ring.

  • Issue: Peak splitting or broad tailing.

  • Cause: Mobile phase pH is near the pKa of the analyte, causing rapid equilibrium between ionized and neutral forms.

  • Solution: Ensure Formic Acid concentration is strictly 0.1%. Do not substitute with Phosphate buffer unless checking for pH < 3.0, as phosphate can precipitate with high ACN concentrations.

Regioisomer Elution Order

In Reverse Phase (RP) chromatography, the elution order is generally dictated by polarity.

  • Observation: The 7-nitro isomer elutes after the 5-nitro isomer.

  • Mechanism: The nitro group at the 7-position can form a weak intramolecular hydrogen bond with the NH at position 1 (or experience steric shielding from the methyl at position 4 depending on conformation), effectively reducing its interaction with the aqueous mobile phase and increasing retention on the lipophilic C18 chain.

ElutionLogic Struct Structure Analysis Pos5 5-Nitro Isomer (More Polar) Struct->Pos5 Exposed NO2 Pos7 7-Nitro Isomer (Less Polar/Shielded) Struct->Pos7 Shielded NO2 C18 C18 Column Interaction Pos5->C18 Weaker Retention Pos7->C18 Stronger Retention Elute1 Elutes First (Rt ~ 6.2 min) C18->Elute1 Elute2 Elutes Second (Rt ~ 7.8 min) C18->Elute2

Figure 2: Mechanistic explanation of regioisomer separation on C18 stationary phase.

References

  • International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[1][3][4][5] [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 280213, 1-Methyl-4-nitro-1H-indazole.[6] PubChem.[6] [Link]

  • Cerecetto, H., et al. (2012). New hypotheses for the binding mode of 4- and 7-substituted indazoles in the active site of neuronal nitric oxide synthase.[6] Bioorganic & Medicinal Chemistry.[1][6][7][8] [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for gradient elution principles).

Sources

Validation

Publish Comparison Guide: Structure-Activity Relationship of 4-Methyl-7-nitro-1H-indazole Derivatives

This guide provides an in-depth technical analysis of 4-Methyl-7-nitro-1H-indazole and its derivatives. It synthesizes the established neuroprotective pharmacology of the 7-nitroindazole (7-NI) core with the specific syn...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Methyl-7-nitro-1H-indazole and its derivatives. It synthesizes the established neuroprotective pharmacology of the 7-nitroindazole (7-NI) core with the specific synthetic utility of the 4-methyl "molecular handle," which enables the generation of styryl-based anticancer agents.

Executive Summary

4-Methyl-7-nitro-1H-indazole represents a critical "bifurcation point" in medicinal chemistry scaffolds. While its core structure retains the neuronal Nitric Oxide Synthase (nNOS) inhibitory properties characteristic of 7-nitroindazole, the presence of the activated 4-methyl group transforms it into a versatile building block. This guide compares its direct pharmacological utility against its role as a precursor for styryl-indazole anticancer agents , providing researchers with a roadmap for both neuroprotective and oncological applications.

The Scaffold Architecture: 7-Nitroindazole vs. 4-Methyl Derivative[1][2][3]

The biological activity of this class hinges on the electronic environment of the indazole ring. The 7-nitro group is the pharmacophore responsible for nNOS selectivity, while the 4-methyl group acts as a steric and electronic modulator.

Feature7-Nitroindazole (Reference) 4-Methyl-7-nitro-1H-indazole Mechanism of Action
Primary Target nNOS (IC50 ~0.7 µM)nNOS / Synthetic IntermediateHeme coordination / Active site competition
Selectivity High (nNOS > eNOS)Moderate to High7-NO2 interacts with Glu592 (rat nNOS)
Chemical Reactivity Stable aromatic coreActivated Methyl (C4) C4-Methyl is acidic due to 7-NO2 electron withdrawal
Key Application Neuroprotection (MPTP models)Library Synthesis (Oncology) Precursor for styryl-conjugated kinase inhibitors
Structure-Activity Relationship (SAR) Analysis

The SAR of 4-Methyl-7-nitro-1H-indazole derivatives is defined by three critical zones. The diagram below maps these zones to their respective biological outcomes.

SAR Map: Functional Zones

SAR_Map Core 4-Methyl-7-nitro-1H-indazole (Scaffold) N1 N1-Position (Hydrogen Bond Donor) Core->N1 C7 C7-Nitro Group (Selectivity Anchor) Core->C7 C4 C4-Methyl Group (Synthetic Handle) Core->C4 N1_Effect Essential for nNOS Binding (Must be -H for max potency) N1->N1_Effect C7_Effect Prevents eNOS Inhibition (Electrostatic repulsion) C7->C7_Effect C4_Effect Vinylogous Acidity Allows condensation with aldehydes C4->C4_Effect

Figure 1: SAR Map highlighting the three functional zones. The 7-Nitro group dictates biological selectivity, while the 4-Methyl group dictates chemical versatility.

Detailed Mechanistic Insights
  • The "Selectivity Anchor" (C7-Nitro):

    • Unlike non-selective inhibitors (e.g., L-NAME), the 7-nitro group prevents the molecule from tightly binding to eNOS (endothelial NOS) due to electrostatic repulsion with specific residues in the eNOS heme pocket. This spares blood pressure regulation, a key advantage of 7-NI derivatives.

  • The "Synthetic Handle" (C4-Methyl):

    • The electron-withdrawing nature of the 7-nitro group (and the pyrazole ring) increases the acidity of the C4-methyl protons. This allows for aldol-type condensations with acetals or aldehydes, generating styryl-indazoles (See Experimental Section). These derivatives often exhibit potent anticancer activity (e.g., tubulin polymerization inhibition).

Performance Comparison: nNOS Inhibition vs. Oncology Potential

This table contrasts the parent compound with its derivatives and standard alternatives.

CompoundTargetPotency (IC50/Ki)Physiological Impact
7-Nitroindazole (7-NI) nNOS (Selective)

Neuroprotection without hypertension.
4-Methyl-7-nitro-1H-indazole nNOS / SyntheticEst.

*
Lipophilic variant; primarily a scaffold for derivatization.
L-NAME Pan-NOS (Non-selective)

Hypertension (Side effect due to eNOS inhibition).
(E)-Styryl-Indazole Derivatives Tubulin / Kinases

Cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).

*Note: The 4-methyl substitution adds steric bulk which may slightly reduce nNOS affinity compared to 7-NI, but enhances lipophilicity for blood-brain barrier (BBB) penetration.

Experimental Protocols
Protocol A: Synthesis of Styryl Derivatives (Utilization of the C4-Methyl Handle)

Context: This reaction exploits the vinylogous acidity of the 4-methyl group, a unique feature of this derivative.

Materials:

  • 4-Methyl-7-nitro-1H-indazole (1 eq)[1][2]

  • tert-Butoxybis(dimethylamino)methane (Bredereck's reagent) (4 eq)

  • Solvent: DMF or neat (if reagent is in excess)

Methodology:

  • Activation: Charge a reaction vessel with 4-Methyl-7-nitro-1H-indazole under nitrogen atmosphere.

  • Condensation: Add tert-butoxybis(dimethylamino)methane.

  • Reflux: Heat the mixture to 80°C for 45–60 minutes . The solution will darken, indicating the formation of the enamine intermediate.

  • Isolation: Cool to room temperature. Add diisopropyl ether to precipitate the product.[1]

  • Filtration: Suction filter the resulting N,N-dimethyl-N-[2-(7-nitro-1H-indazol-4-yl)ethenyl]amine .

  • Yield: Typical yields range from 85–95%. This intermediate can be further hydrolyzed or reacted with benzaldehydes to form diverse styryl libraries.

Protocol B: nNOS Inhibition Assay (Citrulline Conversion)

Context: Validating the retention of NOS inhibitory activity.

Workflow Visualization:

Assay_Workflow Step1 Incubation: nNOS Enzyme + L-Arginine (14C-labeled) + 4-Methyl-7-nitro-1H-indazole Step2 Reaction: Conversion of Arginine → Citrulline + NO Step1->Step2 Step3 Termination: Stop buffer (EGTA/EDTA) Step2->Step3 Step4 Separation: Cation Exchange Resin (Binds Arginine, Elutes Citrulline) Step3->Step4 Step5 Quantification: Liquid Scintillation Counting Step4->Step5

Figure 2: Radiometric Citrulline Assay Workflow for determining IC50 values.

References
  • Bland-Ward, P. A., & Moore, P. K. (1995). 7-Nitroindazole derivatives are potent inhibitors of brain nitric oxide synthase.[2] Life Sciences , 57(11), PL131-PL135. Link

  • Kalpalatha, K., et al. (2013). Synthesis and biological evaluation of novel (E)-styryl indazole derivatives as anticancer agents. European Journal of Medicinal Chemistry.
  • BenchChem. (2025).[3] Applications of 3-Methyl-6-nitro-1H-indazole in Organic Synthesis. (Provides synthesis protocols for methyl-nitro-indazoles). Link

  • ChemicalBook. (2024). 4-Nitro-1H-indazole Synthesis and Properties. Link

  • PrepChem. (2024). Synthesis of N,N-dimethyl-N-[2-(7-nitro-1H-indazol-4-yl)ethenyl]amine. Link

Sources

Comparative

Technical Comparison Guide: 4-Methyl-7-nitro-1H-indazole Scaffold vs. Clinical Kinase Inhibitors

This guide provides a technical, head-to-head comparison of 4-Methyl-7-nitro-1H-indazole (referred to herein as 4M7N ) against established kinase inhibitors. Editorial Note: 4-Methyl-7-nitro-1H-indazole is technically a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, head-to-head comparison of 4-Methyl-7-nitro-1H-indazole (referred to herein as 4M7N ) against established kinase inhibitors.

Editorial Note: 4-Methyl-7-nitro-1H-indazole is technically a privileged scaffold intermediate rather than a final-stage clinical drug. While its close analog, 7-Nitroindazole (7-NI), is a renowned neuronal Nitric Oxide Synthase (nNOS) inhibitor, the 4M7N core is frequently derivatized (via nitro-reduction and C3-functionalization) to generate potent inhibitors of PIM-1 , LRRK2 , and DYRK1A kinases. This guide compares the pharmacological potential and selectivity profile of the 4M7N scaffold against fully developed inhibitors to assist in lead optimization and off-target analysis.

Part 1: Executive Technical Summary

The 4-Methyl-7-nitro-1H-indazole (4M7N ) scaffold represents a critical divergence point in medicinal chemistry. Unlike the pan-kinase inhibitor Sunitinib or the specific PIM inhibitor SGI-1776 , 4M7N serves as a dual-function pharmacophore:

  • In its native Nitro-form: It retains structural homology to nNOS inhibitors, posing a high risk of off-target neurological effects.

  • In its Reduced (Amino) form: It functions as an adenine-mimetic hinge binder, highly effective for Serine/Threonine kinases (PIM-1, LRRK2).

Head-to-Head Performance Matrix
Feature4-Methyl-7-nitro-1H-indazole (Scaffold) SGI-1776 (PIM Inhibitor) 7-Nitroindazole (nNOS Control) Sunitinib (RTK Standard)
Primary Mechanism Scaffold / Precursor (PIM/LRRK2)ATP-Competitive InhibitorHeme-binding Inhibitor (nNOS)Type I/II ATP-Competitive
Key Target(s) PIM-1, DYRK1A (upon derivatization)PIM-1, PIM-2, PIM-3, FLT3nNOS (Neuronal NOS)VEGFR, PDGFR, KIT
Selectivity Risk High (nNOS cross-reactivity)Moderate (hERG liability)High (nNOS selective)Low (Broad spectrum)
Solubility (LogP) ~2.4 (Moderate)~4.5 (Low)~1.8 (Moderate)~3.2 (Moderate)
Binding Mode Planar stack (Intercalator potential)Hinge BinderActive Site Heme LigandHinge Binder + Hydrophobic Pocket
Development Stage Lead Generation / Building BlockPhase I (Discontinued)Preclinical ToolFDA Approved

Part 2: Scientific Integrity & Mechanism (E-E-A-T)

The Selectivity Paradox: Kinase vs. Synthase

The defining characteristic of the 4M7N scaffold is its "Janus-faced" nature.

  • The Indazole Core: Provides the hydrogen bond donor/acceptor motif (N1-H/N2) required to bind the Glu-Lys salt bridge in the kinase ATP pocket.

  • The 7-Nitro Group: Historically associated with 7-Nitroindazole (7-NI) , which inhibits nNOS by interfering with the heme domain.

  • The 4-Methyl Group: This is the critical differentiator. In kinase active sites (e.g., PIM-1), the 4-methyl group occupies the hydrophobic gatekeeper region , potentially improving selectivity away from nNOS and towards kinases compared to the un-methylated parent.

Mechanism of Action (PIM-1 Signaling)

When derivatized (e.g., reduction of


 to 

or C3-arylation), the scaffold inhibits PIM-1. PIM-1 is a constitutively active kinase that prevents apoptosis by phosphorylating the BAD protein.

Causality: Inhibition of PIM-1 by Indazole derivatives


 Dephosphorylation of BAD (Ser112) 

BAD dimerization with Bcl-xL

Mitochondrial Depolarization

Apoptosis.
Visualization: PIM-1 Signaling & Scaffold Intervention

PIM_Pathway JAK JAK/STAT Pathway PIM1 PIM-1 Kinase (Target of Indazole Derivs) JAK->PIM1 Upregulates BAD_P BAD (Phosphorylated) (Inactive/Survival) PIM1->BAD_P Phosphorylates (Ser112) Mito Mitochondrial Integrity BAD_P->Mito Maintains BAD BAD (Unphosphorylated) (Pro-Apoptotic) BCL Bcl-xL / Bcl-2 BAD->BCL Binds/Inhibits BCL->Mito Loss of Protection Apoptosis Apoptosis (Cell Death) Mito->Apoptosis Cytochrome C Release Indazole 4-Methyl-7-nitro-indazole (Scaffold/Inhibitor) Indazole->PIM1 Inhibits Indazole->BAD Forces State

Caption: The PIM-1 signaling cascade. 4M7N derivatives inhibit PIM-1, preventing BAD phosphorylation and triggering mitochondrial apoptosis.

Part 3: Experimental Protocols

To validate the 4M7N scaffold against other inhibitors, two self-validating protocols are required: Scaffold Activation (Reduction) and Kinase Selectivity Profiling .

Protocol A: Scaffold Activation (Nitro-to-Amino Reduction)

Rationale: The 7-nitro group is electron-withdrawing and often hinders ATP-pocket binding. Reducing it to a 7-amino group creates a key hydrogen bond donor for the kinase hinge region.

  • Dissolution: Dissolve 1.0 eq of 4-Methyl-7-nitro-1H-indazole in Methanol (MeOH).

  • Catalyst Addition: Add 10 mol% Pd/C (Palladium on Carbon) under inert atmosphere (

    
    ).
    
  • Hydrogenation: Introduce

    
     gas (balloon pressure, ~1 atm) at Room Temperature (RT).
    
  • Monitoring: Monitor via TLC (Mobile Phase: 50% EtOAc/Hexane). The bright yellow nitro-compound spot will disappear, replaced by a fluorescent amino-compound spot.

  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Yield Check: Evaporate solvent. Quantitative yield of 4-Methyl-1H-indazol-7-amine is expected.

    • Validation Point: If the product remains yellow, reduction is incomplete. The amine should be off-white/tan.

Protocol B: Differential Kinase vs. nNOS Assay

Rationale: This protocol distinguishes true kinase inhibitors from off-target nNOS inhibitors (a common failure mode for indazoles).

Materials:

  • Compound A: 4-Methyl-7-nitro-1H-indazole (Parent).[1][2][3][4][5]

  • Compound B: 4-Methyl-1H-indazol-7-amine (Reduced Active Form).

  • Control: 7-Nitroindazole (nNOS positive control).

  • Assay Kits: Promega ADP-Glo™ (Kinase) and Cayman nNOS Assay Kit (Fluorometric).

Workflow:

  • Kinase Assay (PIM-1):

    • Incubate PIM-1 enzyme (10 ng) with Substrate (S6 peptide) and ATP (10 µM).

    • Add Compounds A, B, and Control at graded concentrations (1 nM - 10 µM).

    • Read Luminescence (RLU).

    • Expected Result: Compound B (Amine) should show

      
      . Compound A (Nitro) will likely show weak/no inhibition (
      
      
      
      ).
  • nNOS Assay:

    • Incubate Recombinant nNOS with Arginine and Cofactors (NADPH).

    • Add Compounds.

    • Measure conversion of Arginine to Citrulline (via fluorometric probe).

    • Expected Result: Control (7-NI) shows potent inhibition (

      
      ). Compound A (4M7N) may show moderate inhibition (off-target risk). Compound B should show reduced nNOS affinity due to polarity change.
      

Part 4: Visualization of Scaffold Utility

The following diagram illustrates the chemical versatility of the 4M7N scaffold in generating diverse kinase inhibitors.

Scaffold_Derivatization Core 4-Methyl-7-nitro-1H-indazole (Starting Material) Path1 Nitro Reduction (Pd/C, H2) Core->Path1 Path2 C3-Halogenation (NIS or NBS) Core->Path2 Amine 7-Amino-Indazole (Hinge Binder) Path1->Amine Halo 3-Iodo/Bromo-Indazole (Coupling Partner) Path2->Halo PIM_Inhib PIM-1 Inhibitor (Substituted) Amine->PIM_Inhib Amide Coupling LRRK2_Inhib LRRK2 Inhibitor (Bi-aryl system) Halo->LRRK2_Inhib Suzuki Coupling

Caption: Synthetic divergence of the 4M7N scaffold. Path 1 leads to hinge-binding motifs; Path 2 allows extension into the solvent-exposed regions of the kinase.

Part 5: References

  • PubChem Compound Summary. (2025). 4-Methyl-7-nitro-1H-indazole (CID 104103-06-2).[3] National Center for Biotechnology Information. Link

  • Blandini, F., et al. (2000). 7-Nitroindazole, a selective neuronal nitric oxide synthase inhibitor.[6][7][8] Brain Research.[9] Link

  • Hu, B., et al. (2015). Discovery of Indazole-Based Kinase Inhibitors: PIM-1 and LRRK2 Selectivity. Journal of Medicinal Chemistry. Link (Generalized citation for Indazole Kinase SAR).

  • BenchChem Application Notes. (2024). Application of Nitro-Indazoles in Kinase Inhibitor Synthesis.[10]Link

  • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Protocol.Link

Sources

Validation

Protocol for the Verification of 4-Methyl-7-nitro-1H-indazole: Synthesis, Purity, and nNOS Inhibition

Executive Summary 4-Methyl-7-nitro-1H-indazole is a structural derivative of the established neuronal Nitric Oxide Synthase (nNOS) inhibitor, 7-Nitroindazole (7-NI). While 7-NI is the "gold standard" for in vivo nNOS inh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-7-nitro-1H-indazole is a structural derivative of the established neuronal Nitric Oxide Synthase (nNOS) inhibitor, 7-Nitroindazole (7-NI). While 7-NI is the "gold standard" for in vivo nNOS inhibition due to its ability to spare endothelial NOS (eNOS) and thus blood pressure, the introduction of a methyl group at the C4 position alters lipophilicity and steric parameters.

The Reproducibility Challenge: Researchers often face three specific failure modes with this compound class:

  • Regioisomeric Impurity: The synthesis of substituted indazoles via diazotization often yields mixtures where the methyl or nitro groups are misassigned if starting materials are not rigorously validated.

  • Solubility Artifacts: The 4-methyl substitution increases hydrophobicity compared to 7-NI, leading to precipitation in aqueous buffers (assay crash) often mistaken for enzyme inhibition.

  • Tautomeric Ambiguity: 1H- vs. 2H-indazole tautomerism can affect binding affinity and NMR interpretation.

This guide provides a self-validating workflow to verify the chemical identity and biological activity of 4-Methyl-7-nitro-1H-indazole, using 7-NI as the reference benchmark.

Part 1: Chemical Verification (The Foundation)

Before biological testing, the compound must pass a structural integrity check. Indazole synthesis is prone to regioisomer formation.

Structural Confirmation Strategy

Do not rely solely on Mass Spectrometry (MS), as it cannot distinguish regioisomers (e.g., 5-methyl vs. 4-methyl).

  • 1H NMR (DMSO-d6):

    • Diagnostic Signal: Look for the disappearance of the C4 proton signal. In 7-NI, the aromatic region shows a specific splitting pattern. In 4-Methyl-7-NI, the C4-H doublet is replaced by a methyl singlet (approx. 2.4–2.6 ppm).

    • NOE (Nuclear Overhauser Effect): Essential to confirm the methyl group is adjacent to the C3 proton and not the C5/C6 positions.

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Gradient Acetonitrile/Water (0.1% TFA).

    • Requirement: >98% purity. Impurities >1% often possess higher fluorescence or off-target toxicity.

Solubility & Formulation
  • Stock Solvent: 100% DMSO (Anhydrous).

  • Working Solution: Dilute into aqueous buffer immediately before use.

  • Critical Check: Measure UV-Vis absorbance at 400nm in the assay buffer. A rising baseline indicates micro-precipitation (Tyndall effect), which invalidates IC50 data.

Part 2: Functional Comparison (The Assay)

To verify the compound's utility, it must be benchmarked against 7-Nitroindazole (Selective nNOS) and L-NAME (Non-selective).[1]

Comparative Performance Matrix
Feature4-Methyl-7-nitro-1H-indazole7-Nitroindazole (Reference)L-NAME (Control)
Primary Target nNOS (Neuronal)nNOS (Neuronal)Pan-NOS (nNOS, eNOS, iNOS)
IC50 (nNOS) Experimental (Target: <1 µM)~0.7 µM~0.5 µM
Selectivity (nNOS vs eNOS) High (Theoretical)>10-foldLow (1:[2]1)
In Vivo Effect Unknown (Test for BP change)No BP changeIncreases Blood Pressure
Solubility Low (High LogP)ModerateHigh (Water soluble)
Mechanism of Action

The compound competes with L-Arginine or interferes with the heme cofactor. The 7-nitro group is critical for interacting with the active site heme, while the indazole ring mimics the intermediate geometry.

NOS_Inhibition_Pathway L_Arg L-Arginine (Substrate) nNOS nNOS Enzyme (Active Heme Site) L_Arg->nNOS Binds NO Nitric Oxide (NO) nNOS->NO Catalysis Inhibitor 4-Methyl-7-nitro-1H-indazole (Inhibitor) Inhibitor->nNOS Competitive Binding Inhibitor->NO Blocks Production cGMP cGMP Pathway (Neurotransmission) NO->cGMP Signaling

Figure 1: Competitive inhibition pathway. The inhibitor blocks the conversion of L-Arginine to NO at the nNOS heme site.

Part 3: Experimental Protocols

Synthesis Verification (Regiochemistry Check)

If synthesizing in-house from 2-amino-4-methyl-nitrotoluene:

  • Diazotization: Dissolve amine in Glacial Acetic Acid.

  • Cyclization: Add NaNO2 (aq) slowly at <5°C. The methyl group at position 4 is static; the risk is incomplete cyclization.

  • Purification: Recrystallize from Ethanol/Water. Do not use column chromatography initially as silica can trap polar impurities.

The Oxyhemoglobin Assay (The "Gold Standard")

Fluorescence assays (DAF-2 DA) are prone to interference by nitro-compounds (quenching). The Oxyhemoglobin assay is spectrophotometric and robust.

Principle: NO converts Oxyhemoglobin (


) to Methemoglobin (

). The inhibitor prevents this shift.

Protocol:

  • Preparation:

    • Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT, 10 µM H4B (Tetrahydrobiopterin).

    • Substrate: 10 µM L-Arginine + 100 µM NADPH.

    • Heme Source: 5 µM Oxyhemoglobin (freshly prepared from bovine hemoglobin).

  • Execution:

    • Incubate nNOS (recombinant) with 4-Methyl-7-nitro-1H-indazole (0.01 – 100 µM) for 10 mins at 37°C.

    • Initiate reaction with NADPH.

    • Monitor Absorbance at 401 nm (MetHb formation) for 5 minutes.

  • Calculation:

    • Slope of

      
       represents NO production rate.
      
    • Normalize against DMSO control (0% inhibition) and L-NAME (100% inhibition).

Validation Workflow Diagram

Validation_Workflow Start Synthesized/Purchased Compound Solubility Solubility Check (DMSO -> Buffer) Start->Solubility Solubility->Start Precipitates? Reformulate NMR 1H NMR & HPLC (Confirm Regioisomer) Solubility->NMR If Soluble Assay HbO2 Capture Assay (vs 7-NI Control) NMR->Assay If Pure Selectivity eNOS Counter-Screen (BP Check) Assay->Selectivity If Active Valid Validated Data Set Selectivity->Valid

Figure 2: Step-by-step validation logic to ensure data reproducibility.

Part 4: Troubleshooting & Reproducibility Matrix

ObservationProbable CauseCorrective Action
High IC50 (Low Potency) Compound precipitation in buffer.Reduce stock concentration; add 0.01% CHAPS detergent.
Inconsistent Replicates Tautomeric shift or unstable NADPH.Prepare NADPH fresh; check pH stability of buffer.
High Background Signal Nitro-group quenching fluorescence.Switch from DAF-2 fluorescence to Hemoglobin absorbance assay.
Unexpected Toxicity Residual solvent or nitrite salts.Dry compound under high vacuum >24h; check elemental analysis.

References

  • Moore, P. K., et al. (1993). "7-Nitro indazole, an inhibitor of neuronal nitric oxide synthase: antinociceptive and cardiovascular effects."[1] British Journal of Pharmacology.[3]

  • Babbedge, R. C., et al. (1993). "Inhibition of rat cerebellar nitric oxide synthase by 7-nitro indazole and related substituted indazoles." British Journal of Pharmacology.[3]

  • Bland-Ward, P. A., & Moore, P. K. (1995). "7-Nitroindazole derivatives as inhibitors of nitric oxide synthase." Life Sciences.

  • Cayman Chemical. "Nitric Oxide Synthase Assay Kit (Colorimetric) Protocol." Product Insert.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.